SA-152
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H12F12NO2P |
|---|---|
Molekulargewicht |
545.3 g/mol |
IUPAC-Name |
N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C19H12F12NO2P/c20-15(21,22)13(16(23,24)25)14(33)32-17(18(26,27)28,19(29,30)31)35(34,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,32,33) |
InChI-Schlüssel |
BTDQBMHUARPTSB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of Residue 152 in Influenza Neuraminidase: A Technical Guide on Catalysis, Drug Resistance, and Experimental Analysis
For Immediate Release
[CITY, STATE] – [Date] – An in-depth technical guide released today sheds new light on the critical function of residue 152 within the active site of influenza neuraminidase (NA). This comprehensive whitepaper, targeted at researchers, scientists, and drug development professionals, details the structural and functional significance of this residue, its impact on enzyme kinetics, and its crucial role in the emergence of resistance to neuraminidase inhibitors (NAIs), the frontline antiviral drugs for treating influenza.
Influenza virus neuraminidase is a key enzyme in the viral life cycle, facilitating the release of newly formed virus particles from infected cells. Residue 152, a highly conserved catalytic site residue, is directly involved in the enzymatic cleavage of sialic acid, the host cell receptor to which the virus binds.[1][2][3] Mutations at this position, most notably the arginine-to-lysine substitution (R152K), have been identified in clinical isolates and are associated with reduced susceptibility to several approved NAIs, posing a significant challenge to current influenza therapies.[4][5][6]
This guide provides a detailed analysis of the structural basis for residue 152's function and the mechanisms by which the R152K mutation confers drug resistance. It also presents a compilation of quantitative data from various studies, offering a comparative look at the impact of this mutation on enzyme kinetics and inhibitor efficacy. Furthermore, this document outlines key experimental protocols for studying neuraminidase activity and inhibitor susceptibility, providing a valuable resource for researchers in the field.
Structural and Functional Significance of Residue 152
Residue 152 is one of eight highly conserved catalytic residues that form the active site of the influenza neuraminidase enzyme.[7][8] These residues, including Arginine 118 (R118), Aspartic acid 151 (D151), Arginine 152 (R152), Arginine 224 (R224), Glutamic acid 276 (E276), Arginine 292 (R292), Arginine 371 (R371), and Tyrosine 406 (Y406), directly interact with the sialic acid substrate.[7][8] The side chain of R152 is believed to play a role in stabilizing the transition state of the substrate during catalysis.[9] Molecular dynamics simulations suggest that R152 can restrict the conformation of the binding pocket, influencing the interaction with both substrates and inhibitors.[10]
The "150-loop," a flexible region of the neuraminidase active site spanning residues 147-152, undergoes conformational changes upon substrate or inhibitor binding.[8] The movement of this loop can create a "150-cavity" adjacent to the active site, which is a feature of Group 1 neuraminidases (N1, N4, N5, N8).[8] The dynamics of this loop, and therefore the conformation of residue 152, are critical for the enzyme's function and its interaction with drugs.
The R152K Mutation and Drug Resistance
The substitution of the bulky, positively charged arginine (R) at position 152 with a similarly charged but structurally different lysine (B10760008) (K) can have profound effects on the neuraminidase's susceptibility to inhibitors. The R152K mutation has been shown to confer reduced inhibition or high-level resistance to multiple neuraminidase inhibitors, including oseltamivir, zanamivir (B325), peramivir, and laninamivir.[5][11]
The mechanism of resistance conferred by the R152K mutation is thought to involve a reduction in the binding affinity of the inhibitors to the neuraminidase active site. This is supported by enzyme kinetics studies that show a significant increase in the Michaelis constant (Km) for the R152K mutant, indicating a lower affinity for the substrate.[5] This altered affinity likely extends to the structurally similar neuraminidase inhibitors.
Data Presentation: Impact of the R152K Mutation
The following tables summarize the quantitative data on the impact of the R152K mutation on neuraminidase inhibitor susceptibility and enzyme kinetics across different influenza virus strains.
Table 1: Fold-Increase in IC50 Values for Neuraminidase Inhibitors in Viruses with the R152K Mutation
| Influenza Virus Strain | Oseltamivir | Zanamivir | Peramivir | Laninamivir | Reference |
| A(H1N1)pdm09 | 10-100 | 10-100 | Susceptible | 10-100 | [5][12] |
| Influenza B | >1000 | 76-1000 | Cross-resistance | - | [2][4][6][11] |
| A(H3N2) | - | - | - | - | [13] |
IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Values represent the fold-increase in IC50 compared to the wild-type virus. "-" indicates data not available in the cited sources.
Table 2: Effect of the R152K Mutation on Neuraminidase Enzyme Kinetics
| Influenza Virus Strain | Parameter | Wild-Type | R152K Mutant | Reference |
| A(H1N1)pdm09 | Km (μM) | 20 ± 1.77 | 200.8 ± 10.54 | [5] |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. An increased Km indicates lower enzyme-substrate affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neuraminidase function and inhibitor susceptibility. The following are outlines of key experimental protocols.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.[14]
Principle: The assay measures the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified. The presence of a neuraminidase inhibitor reduces the enzymatic activity, leading to a decrease in fluorescence.
Protocol Outline:
-
Virus Titration: Determine the optimal virus dilution that yields a linear increase in fluorescence over time.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor.
-
Assay Setup:
-
Add diluted inhibitor to the wells of a black 96-well plate.
-
Add the appropriately diluted virus to each well and incubate to allow inhibitor binding.
-
Initiate the reaction by adding the MUNANA substrate.
-
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
IC50 Calculation: Plot the percentage of neuraminidase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Site-Directed Mutagenesis and Reverse Genetics
These techniques are used to introduce specific mutations, such as R152K, into the neuraminidase gene to study their effects on viral fitness and drug susceptibility.
Principle: Site-directed mutagenesis alters the DNA sequence of the neuraminidase gene to introduce the desired mutation. The mutated gene is then incorporated into a plasmid. Using a reverse genetics system, this plasmid, along with plasmids for the other influenza virus gene segments, are transfected into cells to generate a recombinant virus carrying the specific neuraminidase mutation.
Protocol Outline:
-
Plasmid Preparation: Clone the wild-type neuraminidase gene into an appropriate expression vector.
-
Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the R152K mutation into the neuraminidase plasmid.
-
Sequence Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Transfection: Co-transfect the mutated neuraminidase plasmid along with plasmids for the other seven influenza virus gene segments into a suitable cell line (e.g., 293T cells).
-
Virus Rescue and Propagation: Harvest the supernatant containing the recombinant virus and propagate it in a suitable cell line (e.g., MDCK cells).
-
Virus Characterization: Confirm the presence of the R152K mutation in the rescued virus by sequencing and assess its phenotype (e.g., viral titer, neuraminidase activity, and inhibitor susceptibility).
Mandatory Visualizations
Logical Workflow for Investigating the R152K Mutation
Caption: Workflow for generating and analyzing an influenza virus with a neuraminidase mutation at residue 152.
Central Role of Residue 152 in the Neuraminidase Active Site
Caption: The central role of residue 152 in neuraminidase function and drug resistance.
Conclusion
Residue 152 is a cornerstone of the influenza neuraminidase active site, playing a direct role in catalysis and interaction with neuraminidase inhibitors. The emergence of the R152K mutation underscores the virus's ability to evolve under drug pressure, leading to resistance that can compromise the efficacy of antiviral treatments. A thorough understanding of the structural and functional implications of mutations at this and other key residues is paramount for the development of next-generation influenza antivirals that are less susceptible to resistance. The experimental approaches and data presented in this guide provide a framework for the continued surveillance and characterization of neuraminidase inhibitor resistance, ultimately aiding in the global effort to combat influenza.
References
- 1. scispace.com [scispace.com]
- 2. Molecular Determinants of Drug Resistance and Mutation Patterns in Influenza Viruses Circulating in Poland Across Multiple Epidemic Seasons: Implications for Vaccination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of R152K and R368K neuraminidase catalytic substitutions on in vitro properties and virulence of recombinant A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Conformational Restriction in the Influenza A Virus Neuraminidase Binding Site by R152 Results in a Combinational Effect of I222T and H274Y on Oseltamivir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations conferring zanamivir resistance in human influenza virus N2 neuraminidases compromise virus fitness and are not stably maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Significance of Neuraminidase Residue 152 in Influenza Virus Lifecycle and Drug Resistance
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide elucidates the critical role of the amino acid residue at position 152 of the influenza virus neuraminidase (NA) protein. The user's query "SA-152" has been interpreted as referring to the significance of this residue, particularly Arginine 152 (R152), in the context of Sialic Acid (SA) binding and viral activity. This residue is a cornerstone of the enzyme's active site and a focal point for understanding neuraminidase inhibitor (NAI) action and resistance.
Executive Summary
The neuraminidase (NA) of the influenza virus is a critical surface glycoprotein (B1211001) that facilitates the release of progeny virions from infected host cells, thereby promoting viral spread. Its enzymatic active site, which cleaves terminal sialic acid residues, is the target of major antiviral drugs such as oseltamivir (B103847), zanamivir (B325), peramivir, and laninamivir (B1674463). Within this active site, the highly conserved Arginine 152 (R152) plays a pivotal role in substrate binding and enzyme catalysis. Mutations at this position, such as the R152K substitution, can significantly reduce the efficacy of NAIs, leading to multidrug resistance while sometimes maintaining viral fitness. This document provides a comprehensive overview of the structural and functional importance of residue 152, quantitative data on how its mutation affects inhibitor susceptibility, detailed experimental protocols for its study, and visual diagrams of the relevant biological pathways and experimental workflows.
Structural and Functional Significance of Neuraminidase Residue 152
Neuraminidase exists as a tetramer on the viral surface. Each monomer has a catalytic head with a highly conserved active site. This site is comprised of several key residues that interact directly with the sialic acid substrate.
-
Role in the "150-loop": Residue 152 is part of a flexible loop of amino acids (residues 147-152) known as the "150-loop". This loop is a distinctive feature of the NA active site. In Group 1 NAs (e.g., N1, N4, N5, N8), the 150-loop can adopt an "open" or "closed" conformation upon substrate or inhibitor binding, creating a "150-cavity" adjacent to the active site.[1] The conformation of this loop is crucial for the binding of some neuraminidase inhibitors.
-
Direct Interaction with Substrates and Inhibitors: Arginine 152 is one of the eight crucial residues that directly interact with the natural substrate, sialic acid, and its transition-state analogues like oseltamivir and zanamivir.[1] It forms a salt bridge with the carboxylate group of the substrate, anchoring it in the active site for cleavage.
-
Impact of Mutations: A mutation at position 152, most notably the substitution of arginine with lysine (B10760008) (R152K), alters the electrostatic interactions within the active site.[2] This change can disrupt the binding of neuraminidase inhibitors, leading to a reduction in their efficacy.[2][3][4] While such mutations can impair the enzyme's natural function to some extent, the virus may retain sufficient replicative capacity, especially in the absence of drug pressure.[5]
Quantitative Data: Impact of R152K Mutation on Neuraminidase Inhibitor Susceptibility
Mutations at the R152 position have been shown to confer resistance to multiple neuraminidase inhibitors. The following table summarizes the 50% inhibitory concentrations (IC50) for wild-type and R152K mutant influenza viruses, demonstrating the fold-increase in resistance.
| Influenza Virus | Neuraminidase Inhibitor | Genotype | Mean IC50 (nM) | Fold Increase in IC50 | Reference |
| A(H1N1)pdm09 | Oseltamivir | Wild-Type | ~1.2 | - | [4] |
| A(H1N1)pdm09 | Oseltamivir | R152K | >100 | >83 | [5] |
| A(H1N1)pdm09 | Zanamivir | Wild-Type | ~0.8 | - | [4] |
| A(H1N1)pdm09 | Zanamivir | R152K | ~80 | ~100 | [5] |
| A(H1N1)pdm09 | Peramivir | Wild-Type | ~0.15 | - | [6] |
| A(H1N1)pdm09 | Peramivir | R152K | ~15 | ~100 | [5] |
| A(H1N1)pdm09 | Laninamivir | Wild-Type | ~3.0 | - | [7] |
| A(H1N1)pdm09 | Laninamivir | R152K | ~300 | ~100 | [5] |
| Influenza B | Zanamivir | Wild-Type | ~2.3 | - | [2][3] |
| Influenza B | Zanamivir | R152K | Reduced Susceptibility | - | [2][8] |
| Influenza B | Oseltamivir | Wild-Type | ~8.8 | - | [2][3] |
| Influenza B | Oseltamivir | R152K | Reduced Susceptibility | - | [2] |
Note: IC50 values can vary depending on the specific viral strain and assay conditions.
Experimental Protocols
This assay is widely used to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[9] It measures the ability of a compound to inhibit the enzymatic activity of NA.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is proportional to the NA activity. The concentration of an inhibitor that reduces NA activity by 50% is the IC50 value.[1][10][11]
Materials:
-
Black 96-well plates
-
Influenza virus stock (wild-type and mutants)
-
Neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir)
-
MUNANA substrate (2.5 mM stock in distilled water)[11]
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[11]
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock to determine the optimal dilution that provides a robust fluorescent signal without saturation.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer at 4x the final desired concentration.
-
Assay Setup:
-
Add 25 µL of the serially diluted inhibitors to the wells of a black 96-well plate.
-
For control wells (100% activity), add 25 µL of assay buffer.
-
Add 50 µL of the diluted virus to each well (except for no-virus control wells).
-
Gently mix and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[10]
-
-
Enzymatic Reaction:
-
Termination and Reading:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[1]
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-virus control wells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[1]
-
This protocol allows for the introduction of a specific mutation (R152K) into the neuraminidase gene.
Principle: A plasmid containing the NA gene is used as a template for PCR with primers containing the desired mutation. The parental, non-mutated plasmid is then digested, and the mutated plasmid is used to rescue a recombinant virus.
Materials:
-
Plasmid containing the wild-type neuraminidase gene segment.
-
QuikChange Site-Directed Mutagenesis Kit (or similar).[12]
-
Custom-designed primers containing the R152K mutation.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
Plasmid-based reverse genetics system for influenza virus rescue.[12]
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the NA gene sequence, with a mismatch at the codon for residue 152 to change it from Arginine (e.g., AGA) to Lysine (e.g., AAA).
-
Mutagenesis PCR: Perform PCR using the wild-type NA plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Sequence Verification: Isolate the plasmid DNA from the selected colonies and sequence the NA gene to confirm the presence of the R152K mutation and the absence of other unintended mutations.
-
Virus Rescue: Use the confirmed mutated NA plasmid along with plasmids for the other seven influenza virus gene segments in a reverse genetics system to rescue the recombinant R152K mutant virus in cell culture.
This assay is used to quantify the concentration of infectious virus particles (plaque-forming units per ml) and to observe the plaque morphology, which can be an indicator of viral fitness.[13]
Principle: A confluent monolayer of susceptible cells is infected with serial dilutions of the virus. A semi-solid overlay is added to restrict the spread of the virus to adjacent cells. Each infectious virus particle will create a localized area of cell death or infection, forming a visible plaque.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
12-well plates.
-
Virus stock (wild-type and mutant).
-
Virus Growth Medium (VGM).
-
Overlay medium (e.g., containing Avicel or agarose) with TPCK-trypsin.
-
Fixative (e.g., 10% formalin).
-
Staining solution (e.g., 1% crystal violet).
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in VGM.
-
Infection:
-
Wash the cell monolayer with PBS.
-
Infect the cells with 200 µL of each virus dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the viral inoculum.
-
Add 1 mL of the semi-solid overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fixation and Staining:
-
Remove the overlay.
-
Fix the cells with 10% formalin.
-
Stain the cells with 1% crystal violet.
-
Wash with water and allow the plates to dry.
-
-
Plaque Counting: Count the number of plaques at a dilution that gives a countable number (e.g., 10-100 plaques). Calculate the viral titer in PFU/mL.
Mandatory Visualizations (Graphviz DOT Language)
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of R152K and R368K neuraminidase catalytic substitutions on in vitro properties and virulence of recombinant A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Influenza virus plaque assay [protocols.io]
Unable to Identify SA-152 in the Context of Sialic Acid Interaction
A comprehensive search of publicly available scientific and technical literature did not yield a specific molecule or compound designated "SA-152" with a documented interaction with sialic acid. The information required to generate an in-depth technical guide on this topic is therefore unavailable.
Initial investigations into the term "this compound" revealed several unrelated entities, none of which are described as directly binding to or modulating sialic acid:
-
Refrigerant and Propellant: "R-152a" or "HFC-152a" is the chemical 1,1-difluoroethane, a compound used in refrigeration and as an aerosol propellant. There is no indication in the literature of a biological interaction with sialic acid.
-
Medical-Grade Silicone: "SA 152" is a designation for a specialty medical-grade peroxide-cured silicone elastomer used for applications like medical tubing. This is a bulk material and not a specific molecule intended for molecular interaction with sialic acid.
-
Cell Line: "SCC-152" is a human tongue squamous cell carcinoma cell line used in cancer research, including studies on sialylation. In this context, "152" is part of the cell line's name and not a compound that interacts with it.
-
Digital Therapeutic: "CT-152" is the name of a digital therapeutic smartphone application for major depressive disorder.
The most plausible, though ultimately unsupported, lead was from a German-English laboratory dictionary that associated "Sa 152" with "Glykolsäure," or glycolic acid. However, a targeted search for interactions between glycolic acid and sialic acid did not reveal any specific binding or functional relationship. The literature on glycolic acid is predominantly focused on its use as a keratolytic agent in dermatology.
General Principles of Sialic Acid Interaction
Sialic acids are crucial terminal monosaccharides on the glycan chains of glycoproteins and glycolipids. They play a significant role in a wide range of biological processes, including cell-cell recognition, immune regulation, and as receptors for pathogens. Their interactions are primarily mediated by sialic acid-binding proteins, such as:
-
Siglecs (Sialic acid-binding immunoglobulin-like lectins): A family of receptors primarily expressed on immune cells that recognize sialic acid and are involved in modulating immune responses.[2] The interaction between Siglecs and sialic acids is a key mechanism for distinguishing "self" from "non-self."
-
Viral Hemagglutinins and Neuraminidases: Many viruses, notably influenza, use hemagglutinin proteins to bind to sialic acids on host cells to initiate infection. Neuraminidase enzymes then cleave these sialic acids to facilitate the release of new virus particles.
-
Selectins: A class of cell adhesion molecules that mediate the trafficking of leukocytes, recognizing sialylated ligands like Sialyl-Lewis X.
Conclusion
Without a clear identification of "this compound" as a molecule that interacts with sialic acid, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams. The term "this compound" may refer to a proprietary compound not described in public literature, a misinterpretation of existing data, or an internal code name. Further clarification on the identity of this compound is required to proceed with this request.
References
Structural Analysis of the Neuraminidase 150-Loop: A Critical Target for Influenza Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The neuraminidase (NA) of the influenza virus is a critical enzyme for viral replication, facilitating the release of progeny virions from infected host cells.[1][2][3] As such, it has become a key target for antiviral drug development. A region of particular interest within the NA protein is the highly flexible 150-loop, which plays a crucial role in substrate binding and the development of drug resistance. This guide provides a comprehensive structural and functional analysis of the neuraminidase 150-loop, offering insights for researchers, scientists, and drug development professionals.
Structure and Conformational Dynamics of the 150-Loop
The neuraminidase protein assembles as a tetramer on the viral surface, with each monomer containing a catalytic head domain.[4][5] The 150-loop, typically comprising residues 147-152, is located at the edge of the enzyme's active site.[4][6][7] Influenza A virus neuraminidases are broadly classified into two major groups, group-1 (N1, N4, N5, N8) and group-2 (N2, N3, N6, N7, N9), based on phylogenetic distinctions.[2][6][7] A key structural differentiator between these two groups is the conformation of the 150-loop and the presence or absence of an adjacent "150-cavity."[2][6][7][8][9][10][11]
Group-1 Neuraminidases: In their apo form, group-1 NAs typically exhibit an "open" conformation of the 150-loop, which creates the 150-cavity.[6][7] This cavity provides an additional binding pocket for inhibitors, offering opportunities for the design of more specific and potent antiviral drugs.[2][6] Molecular dynamics simulations have shown that the 150-loop in group-1 NAs is highly flexible and can readily form this open cavity.[6] For instance, in the 2009 pandemic H1N1 strain (09N1), the 150-loop prefers open forms.[8][11] The most dynamic part of the loop, inducing this conformational change, is turn A (residues 147-150).[2][8]
Group-2 Neuraminidases: In contrast, group-2 NAs generally feature a "closed" conformation of the 150-loop, where the 150-cavity is absent.[7][8][9] This closed state is often stabilized by interactions between the 150-loop and the neighboring 430-loop.[2][8] While crystallographic studies predominantly show the closed conformation, molecular dynamics simulations suggest that the 150-loop in group-2 NAs also possesses flexibility, although the population of the open conformation is significantly lower.[7]
The conformational state of the 150-loop is not static and can be influenced by the binding of ligands. In many group-1 NAs, the binding of an inhibitor to the active site can induce a shift from the open to the closed conformation.[6][12] This plasticity has significant implications for structure-based drug design, as inhibitors can be developed to specifically target and stabilize the open conformation of the 150-cavity.[4][6][7]
Quantitative Analysis of 150-Loop Dynamics and Inhibition
The structural flexibility of the 150-loop and its interaction with inhibitors can be quantified through various experimental and computational methods. This data is crucial for understanding the structure-activity relationship and for the rational design of novel inhibitors.
| Parameter | Virus Subtype | Inhibitor | Value | Method | Reference |
| IC50 (nM) | A/H1N1 | Oseltamivir (B103847) carboxylate | 0.92 - 1.54 | Fluorometric Assay | [13] |
| A/H1N1 | Zanamivir | 0.61 - 0.92 | Fluorometric Assay | [13] | |
| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.62 | Fluorometric Assay | [13] | |
| A/H3N2 | Zanamivir | 1.48 - 2.17 | Fluorometric Assay | [13] | |
| Influenza B | Oseltamivir carboxylate | 5.21 - 12.46 | Fluorometric Assay | [13] | |
| Influenza B | Zanamivir | 2.02 - 2.57 | Fluorometric Assay | [13] | |
| 150-Loop RMSD (Å) | N5 (uncomplexed vs. zanamivir-complexed) | Zanamivir | 2.04 | X-ray Crystallography | [12] |
| 150-Cavity Volume (ų) | N2 (open conformation) | - | 284 | Molecular Dynamics | [14] |
| Ψ angle of I149 (°) | 09N1 (closed) | - | -40.82 | Molecular Dynamics | [2][11] |
| 09N1 (open) | - | 125.73 | Molecular Dynamics | [2][11] | |
| N2 (closed) | - | -29.20 | Molecular Dynamics | [2][11] |
Experimental Protocols for Structural and Functional Analysis
A variety of experimental techniques are employed to investigate the structure and function of the neuraminidase 150-loop and to screen for potential inhibitors.
Recombinant Neuraminidase Production
The production of high-quality recombinant neuraminidase is a prerequisite for most structural and functional studies.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the neuraminidase enzyme and its interaction with inhibitors.
-
Crystallization:
-
Purified recombinant neuraminidase is concentrated to an appropriate level (e.g., 5-10 mg/mL).
-
Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various commercial and custom screens.[12]
-
Crystals are grown by equilibrating the protein-precipitant mixture against a reservoir solution.
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[12]
-
-
Structure Determination and Refinement:
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an increasingly powerful technique for determining the structure of large protein complexes, including the neuraminidase tetramer, often in complex with antibodies.
-
Sample Preparation:
-
A purified sample of the neuraminidase-antibody complex is applied to an EM grid.
-
The grid is blotted and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Images are collected on a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are picked, classified, and aligned.
-
A 3D reconstruction of the complex is generated.
-
An atomic model is built into the resulting EM density map.
-
Fluorometric Neuraminidase Inhibition Assay
This is a widely used method to determine the inhibitory activity of compounds against neuraminidase.[1][13][16]
-
Materials:
-
Recombinant neuraminidase enzyme.
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][13][16]
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).[16]
-
Test inhibitors and control inhibitors (e.g., oseltamivir carboxylate, zanamivir).[13][16]
-
Stop solution (e.g., ethanol/NaOH mixture).[16]
-
96-well black, flat-bottom plates.[1]
-
-
Procedure:
-
Serially dilute the test and control inhibitors in the assay buffer in the 96-well plate.[1][13]
-
Add the diluted neuraminidase enzyme to each well (except for substrate control wells).[1]
-
Incubate the plate at room temperature.
-
Initiate the reaction by adding the MUNANA working solution to all wells.[1][13]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[1][13][16]
-
Stop the reaction by adding the stop solution.[13]
-
Read the fluorescence on a plate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm).[13]
-
-
Data Analysis:
The 150-Loop and Drug Resistance
Mutations within the neuraminidase active site can lead to resistance against currently approved inhibitors like oseltamivir and zanamivir.[17][18] The flexibility of the 150-loop is also implicated in drug resistance.[2] For example, the H274Y mutation in N1 neuraminidase is a major contributor to oseltamivir resistance.[17] Understanding the structural basis of resistance is crucial for the development of next-generation inhibitors that are less susceptible to viral evolution. The 150-cavity in group-1 neuraminidases presents a promising target for designing such inhibitors, as they can be engineered to bind to both the active site and this adjacent pocket, potentially increasing their potency and reducing the likelihood of resistance.[18][19][20]
Conclusion
The neuraminidase 150-loop is a highly dynamic and functionally significant region of the influenza virus. Its conformational plasticity, particularly the formation of the 150-cavity in group-1 neuraminidases, offers a valuable target for the design of novel and potent antiviral drugs. A thorough understanding of the structural and functional characteristics of this loop, gained through a combination of X-ray crystallography, cryo-EM, molecular dynamics simulations, and enzymatic assays, is essential for the continued development of effective therapies to combat influenza.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasticity of 150-Loop in Influenza Neuraminidase Explored by Hamiltonian Replica Exchange Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locking the 150-Cavity Open: In Silico Design and Verification of Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasticity of 150-loop in influenza neuraminidase explored by Hamiltonian replica exchange molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induced opening of influenza virus neuraminidase N2 150-loop suggests an important role in inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasticity of 150-Loop in Influenza Neuraminidase Explored by Hamiltonian Replica Exchange Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 12. Influenza A Virus N5 Neuraminidase Has an Extended 150-Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of 150-cavity formation in influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes | MDPI [mdpi.com]
- 19. Investigation of flexibility of neuraminidase 150-loop using tamiflu derivatives in influenza A viruses H1N1 and H5N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Evolution of the SA-152 Residue in Influenza Neuraminidase: A Technical Guide for Researchers
An In-depth Analysis of Mutation, Resistance, and Viral Fitness
The evolution of influenza viruses poses a continuous challenge to public health, necessitating ongoing surveillance and research to understand the mechanisms of viral adaptation and drug resistance. A key focus of this research is the viral neuraminidase (NA) protein, a primary target for antiviral drugs. Within the catalytic site of neuraminidase, the evolution of specific amino acid residues can have profound implications for drug efficacy and viral fitness. This technical guide provides a comprehensive overview of the evolution of the SA-152 residue (specifically Arginine 152, R152) in influenza strains, with a focus on its role in neuraminidase inhibitor resistance.
The Significance of the Neuraminidase R152 Residue
The neuraminidase active site is comprised of highly conserved catalytic and framework residues that are critical for its enzymatic function—the cleavage of sialic acid from host cell receptors to facilitate the release of progeny virions.[1] The R152 residue is one of these key catalytic sites, directly interacting with the sialic acid substrate.[2] Mutations at this position, particularly the Arginine-to-Lysine (R152K) substitution, have been identified as conferring resistance to neuraminidase inhibitors (NAIs), including oseltamivir (B103847) and zanamivir.[3][4][5]
Surveillance and Frequency of the R152K Mutation
Global surveillance programs, such as the World Health Organization's Global Influenza Surveillance and Response System (GISRS), continuously monitor influenza viruses for genetic changes, including those associated with antiviral resistance.[6][7] While the overall frequency of NAI resistance remains relatively low, sporadic cases and clusters of viruses with resistance-conferring mutations are detected.[8]
Analysis of influenza sequence data from publicly available databases like GISAID and the NCBI Influenza Virus Resource is crucial for tracking the prevalence of specific mutations like R152K.[9][10][11] While large-scale systematic reviews have reported pooled incidence rates for oseltamivir resistance, specific frequency data for the R152K mutation is often embedded within broader surveillance reports.[12] A study analyzing avian, swine, and environmental influenza A virus NA sequences from NCBI databases found that 2.4% of avian isolates carried at least one NAI resistance mutation, including R152K.[3] In a separate study focusing on influenza A(H1N1)pdm09 viruses, the R152K mutation was detected in two viruses with the H275Y compensatory mutation.[13]
Table 1: Frequency of the R152K Neuraminidase Mutation in Influenza Viruses
| Influenza Strain/Subtype | Geographic Region/Source | Year(s) of Isolation | Frequency of R152K Mutation | Data Source |
| Influenza A (Avian) | Global (NCBI) | Up to 2011 | Present in a subset of 2.4% of isolates with NAI resistance mutations | Orozovic et al. (2011)[3] |
| Influenza A(H1N1)pdm09 | IRIS Study | Post-2009 | Detected in 2 H275Y mutant viruses | Fraaij et al. (2021)[13] |
| Influenza B | North Carolina, USA | 2010-2011 | Detected in a clinical isolate | CDC Stacks (2011)[14] |
| Influenza A(H7N9) | China | Not specified | Naturally occurring variation | Chen et al. (2017)[15] |
Note: This table represents a summary of available data from the provided search results. Comprehensive, real-time frequency data would require direct querying of influenza surveillance databases.
Impact of the R152K Mutation on Drug Susceptibility and Viral Fitness
The R152K mutation has been shown to reduce the susceptibility of influenza viruses to multiple neuraminidase inhibitors. The degree of resistance can vary depending on the viral strain and the specific NAI.
Table 2: Effect of R152K Mutation on Neuraminidase Inhibitor Susceptibility (IC50 Fold-Increase)
| Influenza Strain | Oseltamivir | Zanamivir | Peramivir | Laninamivir | Reference |
| Influenza A(H1N1)pdm09 | 10- to 100-fold | 10- to 100-fold | 10- to 100-fold | >100-fold | Abed et al. (2018)[5] |
| Influenza B | Resistant | Resistant | Not specified | Not specified | Gubareva et al. (2011)[14] |
| Influenza A(H7N9) | Not specified | Not specified | Not specified | Reduced inhibition | Chen et al. (2017)[15] |
The R152K mutation can also impact the enzymatic activity and fitness of the virus. Studies have shown that this mutation can lead to a significant reduction in the affinity of the neuraminidase for its substrate (an increased Michaelis constant, Km).[5] Despite this, some R152K mutant viruses have been shown to grow at comparable or even higher titers than the wild-type virus in cell culture, suggesting the presence of compensatory mutations that restore viral fitness.[5] One such potential compensatory mutation has been identified in the hemagglutinin (HA) protein (N154I).[5]
Experimental Protocols for Studying the R152K Mutation
The characterization of the R152K mutation and its impact on influenza virus biology relies on a set of key experimental techniques.
Site-Directed Mutagenesis
To introduce the R152K mutation into a neuraminidase gene cloned into an expression plasmid, site-directed mutagenesis is employed. This technique uses custom-designed oligonucleotide primers containing the desired mutation to amplify the plasmid.
Detailed Protocol:
-
Primer Design: Design forward and reverse primers that are complementary to the template DNA and contain the desired nucleotide change to substitute Arginine (R) at position 152 with Lysine (B10760008) (K). The mutation should be in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type neuraminidase gene as the template and the designed mutagenic primers. The PCR reaction typically involves:
-
Initial denaturation (e.g., 98°C for 30 seconds)
-
18-25 cycles of:
-
Denaturation (e.g., 98°C for 10 seconds)
-
Annealing (e.g., 55-65°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds/kb of plasmid length)
-
-
Final extension (e.g., 72°C for 5-10 minutes)
-
-
Template Removal: Digest the parental, methylated template DNA with a restriction enzyme such as DpnI, which specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired R152K mutation and the absence of any other unintended mutations by DNA sequencing.
Reverse Genetics
To generate infectious influenza viruses carrying the R152K mutation, a plasmid-based reverse genetics system is used. This allows for the creation of recombinant viruses with specific genetic modifications.
Detailed Protocol:
-
Plasmid Co-transfection: Co-transfect a co-culture of human embryonic kidney (293T) and Madin-Darby canine kidney (MDCK) cells with a set of eight plasmids. Seven of these plasmids will encode the wild-type viral RNA segments of a background influenza virus (e.g., A/WSN/33), while the eighth plasmid will carry the cDNA of the neuraminidase gene containing the R152K mutation.
-
Virus Rescue: Incubate the transfected cells for 48-72 hours to allow for the transcription and replication of the viral RNAs and the assembly of new virus particles.
-
Virus Amplification and Titration: Harvest the supernatant containing the recombinant viruses. Amplify the virus stock by infecting fresh MDCK cells. Determine the virus titer using methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Genotypic Confirmation: Extract viral RNA from the rescued virus and perform RT-PCR followed by sequencing of the neuraminidase gene to confirm the presence of the R152K mutation.
Neuraminidase Inhibition Assay
To assess the impact of the R152K mutation on the susceptibility of the virus to neuraminidase inhibitors, a fluorescence-based neuraminidase inhibition assay is commonly used. This assay measures the ability of an inhibitor to block the enzymatic activity of the neuraminidase.
Detailed Protocol:
-
Reagents and Materials:
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir)
-
Recombinant wild-type and R152K mutant viruses
-
96-well black microplates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Serially dilute the neuraminidase inhibitors in the assay buffer.
-
In a 96-well black microplate, add the diluted inhibitors.
-
Add a standardized amount of the wild-type or R152K mutant virus to each well.
-
Pre-incubate the plate to allow the inhibitors to bind to the neuraminidase.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., ethanol/NaOH).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Impact of the R152K Mutation
Evolutionary Pathway of Neuraminidase Inhibitor Resistance
The emergence of drug resistance is a complex evolutionary process that can involve multiple mutations. The R152K mutation can arise independently or in conjunction with other mutations that may compensate for any loss of viral fitness.
Caption: Evolutionary pathway of neuraminidase inhibitor resistance involving the R152K mutation.
Structural Alterations in the Neuraminidase Active Site
Molecular dynamics simulations have suggested that the R152 residue plays a role in maintaining the conformation of the neuraminidase binding pocket.[16] A mutation to lysine at this position can lead to conformational changes that affect inhibitor binding.
Caption: Model of structural changes in the neuraminidase active site due to the R152K mutation.
Conclusion
The evolution of the this compound residue, particularly the R152K mutation, in influenza neuraminidase is a significant factor in the emergence of resistance to neuraminidase inhibitors. While currently observed at a low frequency, the potential for this and other resistance mutations to arise and spread underscores the importance of continued global surveillance, detailed characterization of mutant viruses, and the development of novel antiviral strategies. This technical guide provides a framework for researchers to understand and investigate the role of the this compound residue in the context of influenza virus evolution and drug resistance.
References
- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Resistance Mutations to Antivirals Oseltamivir and Zanamivir in Avian Influenza A Viruses Isolated from Wild Birds | PLOS One [journals.plos.org]
- 4. Molecular Determinants of Drug Resistance and Mutation Patterns in Influenza Viruses Circulating in Poland Across Multiple Epidemic Seasons: Implications for Vaccination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of R152K and R368K neuraminidase catalytic substitutions on in vitro properties and virulence of recombinant A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Surveillance for antiviral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 15-year study of neuraminidase mutations and the increasing of S247N mutation in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Secondary substitutions in the hemagglutinin and neuraminidase genes associated with neuraminidase inhibitor resistance are rare in the Influenza Resistance Information Study (IRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. rcsb.org [rcsb.org]
- 16. A conformational restriction in the influenza A virus neuraminidase binding site by R152 results in a combinational effect of I222T and H274Y on oseltamivir resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of Neuraminidase Residue 152 Mutations in Influenza Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuraminidase (NA) protein of the influenza virus is a critical component in the viral life cycle, primarily facilitating the release of progeny virions from infected host cells. As a major target for antiviral drugs, specifically neuraminidase inhibitors (NAIs), mutations within the NA gene can have profound implications for drug efficacy and viral fitness. This technical guide provides an in-depth analysis of mutations occurring at residue 152 of the neuraminidase protein across various influenza subtypes. While the query specified "SA-152," literature review indicates that the most significant and studied mutation at this position is Arginine to Lysine (R152K), particularly in Influenza B viruses. Residue 152 is a highly conserved catalytic site residue, making any alteration at this position of significant interest for understanding NAI resistance mechanisms and viral evolution.[1]
The Significance of Neuraminidase Residue 152
The active site of influenza neuraminidase is composed of several highly conserved catalytic and framework residues that are crucial for its enzymatic function.[1] Arginine 152 (R152) is one of these key catalytic residues, directly interacting with the sialic acid substrate.[1] Mutations at this position can disrupt the binding of NAIs, leading to drug resistance.
Quantitative Data on R152K Mutation
The R152K mutation has been most notably identified in influenza B viruses and is associated with reduced susceptibility to multiple neuraminidase inhibitors. The following table summarizes the quantitative data on the impact of the R152K mutation on NAI susceptibility, presented as the fold-change in the 50% inhibitory concentration (IC50) compared to the wild-type virus.
| Influenza Subtype | Mutation | Neuraminidase Inhibitor | Fold-Change in IC50 | Reference |
| Influenza B | R152K | Zanamivir | >1000 | [2] |
| Influenza B | R152K | Oseltamivir (B103847) | 76–1000 | [1] |
| Influenza B | R152K | Peramivir | 572 | [1] |
| Influenza A (H3N2) | R152K | Zanamivir | 29 | [1] |
| Influenza A (H3N2) | R152K | Oseltamivir | 188 | [1] |
| Influenza A (H1N1) | R152K | Oseltamivir | 18 | [1] |
Note: The wide range in the fold-change for oseltamivir in Influenza B may be attributed to variations in experimental systems and the specific viral backgrounds used in different studies.
Prevalence of the R152K Mutation
The R152K mutation is generally considered rare in circulating influenza viruses. Its emergence has been sporadic and often associated with immunocompromised patients undergoing prolonged antiviral treatment.[2] Global surveillance data indicates that the overall prevalence of NAI resistance in influenza A and B viruses remains low, typically around 1-2%.[1] However, the potential for such mutations to arise and spread underscores the importance of continued monitoring.
Experimental Protocols
The study of neuraminidase mutations involves a range of molecular and virological techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
Objective: To introduce the R152K mutation into the neuraminidase gene of an influenza virus.
Methodology:
-
Template Preparation: A plasmid containing the full-length cDNA of the wild-type influenza NA gene is used as the template.
-
Primer Design: Two complementary mutagenic primers are designed. These primers should be 25-45 bases in length, with the desired mutation (e.g., the codon change from AGG or AGA for Arginine to AAG or AAA for Lysine) located in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture typically includes the template DNA, mutagenic primers, dNTPs, and the polymerase in its reaction buffer.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The DpnI-treated plasmid is transformed into competent E. coli cells.
-
Selection and Sequencing: Plasmids are isolated from the resulting colonies and the NA gene is sequenced to confirm the presence of the desired R152K mutation and the absence of any other unintended mutations.
Reverse Genetics
Objective: To generate infectious influenza virus containing the R152K mutation.
Methodology:
-
Plasmid Co-transfection: A set of 8 to 12 plasmids is used for influenza A, and a similar multi-plasmid system for influenza B. These plasmids contain the cDNAs for each of the influenza virus gene segments flanked by appropriate promoters and terminators (e.g., Pol I and Pol II promoters). The plasmid carrying the mutated NA-R152K gene is used in place of the wild-type NA plasmid.
-
Cell Culture: A co-culture of human embryonic kidney (293T) cells and Madin-Darby canine kidney (MDCK) cells is typically used. 293T cells are highly transfectable, while MDCK cells are permissive for influenza virus replication.
-
Transfection: The plasmid mixture is transfected into the 293T/MDCK cell co-culture using a suitable transfection reagent (e.g., lipofectamine-based reagents).
-
Virus Rescue: The cells are incubated for 48-72 hours. During this time, the plasmids are transcribed and translated, leading to the assembly of new viral particles.
-
Virus Amplification: The supernatant from the transfected cells, containing the rescued virus, is harvested and used to infect a fresh monolayer of MDCK cells to amplify the virus stock.
-
Virus Characterization: The rescued virus is confirmed to have the R152K mutation by sequencing the NA gene. The virus stock is then titered.
Neuraminidase Inhibition Assay
Objective: To determine the susceptibility of the R152K mutant virus to neuraminidase inhibitors.
Methodology: This assay is typically a fluorescence-based or chemiluminescence-based method.
-
Virus Dilution: The rescued wild-type and R152K mutant viruses are diluted to a standardized concentration based on their neuraminidase activity.
-
Serial Dilution of Inhibitors: A range of concentrations of the neuraminidase inhibitors (e.g., zanamivir, oseltamivir, peramivir) are prepared in a 96-well plate.
-
Incubation: The diluted virus is mixed with the serially diluted inhibitors and incubated to allow for inhibitor binding to the neuraminidase.
-
Substrate Addition: A fluorogenic or chemiluminescent substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to each well.
-
Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing a fluorescent or chemiluminescent signal.
-
Signal Detection: The signal is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated for both the wild-type and mutant viruses. The fold-change in IC50 is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Viral Replication Kinetics Assay
Objective: To assess the impact of the R152K mutation on viral fitness.
Methodology:
-
Cell Infection: Monolayers of a permissive cell line (e.g., MDCK) are infected with the wild-type and R152K mutant viruses at a low multiplicity of infection (MOI), for example, 0.01.
-
Time-Course Sampling: At various time points post-infection (e.g., 12, 24, 48, 72 hours), the supernatant from the infected cells is collected.
-
Virus Titeration: The amount of infectious virus in the collected supernatants is quantified using a standard viral titration method, such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
-
Growth Curve Generation: The viral titers at each time point are plotted to generate a growth curve for both the wild-type and mutant viruses.
-
Analysis: The growth curves are compared to determine if the R152K mutation affects the rate of viral replication and the peak viral titers achieved.
Visualizations
Experimental Workflow for Characterizing a Neuraminidase Mutation
Caption: Workflow for the generation and characterization of an influenza virus with a specific neuraminidase mutation.
Mechanism of NAI Resistance via Catalytic Site Mutation
References
The Unseen Regulator: A Technical Guide to the Function and Exploitation of Cavities Adjacent to Enzyme Active Sites
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the pivotal role of cavities adjacent to enzyme active sites, regions increasingly recognized for their profound impact on enzyme function, substrate specificity, and as fertile ground for the development of next-generation therapeutics. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of these secondary binding pockets and their allosteric regulation of catalysis.
Introduction: Beyond the Active Site
For decades, the active site of enzymes has been the focal point of biochemical research and drug design. It is the catalytic heart of the enzyme, where substrates are converted into products.[1][2] However, a growing body of evidence reveals the critical importance of cavities and pockets located adjacent to this primary catalytic domain. These "peri-catalytic" regions, while not directly involved in the chemical transformation of the substrate, exert significant influence over the active site's architecture and dynamics, thereby modulating enzymatic activity.
The term "150-cavity," originally coined in the study of influenza neuraminidase, describes a flexible loop-defined pocket near the active site. While this specific nomenclature is primarily associated with neuraminidase, the existence of analogous functional cavities is a widespread phenomenon across diverse enzyme families, including proteases, kinases, and metabolic enzymes. These cavities can serve as docking sites for allosteric modulators, influence substrate selection, and present unique opportunities for the design of highly selective inhibitors.
This guide will delve into the multifaceted functions of these adjacent cavities, provide detailed methodologies for their study, and present quantitative data on their interactions with various ligands.
Functional Roles of Cavities Adjacent to the Active Site
Cavities adjacent to the active site are not mere structural artifacts; they are dynamic functional domains that play crucial roles in:
-
Allosteric Regulation: These sites can bind to effector molecules, which are not substrates themselves but whose binding induces conformational changes that are transmitted to the active site, either enhancing or inhibiting its catalytic activity.[3][4] This allosteric control is a fundamental mechanism for regulating metabolic pathways and signal transduction cascades.
-
Substrate Specificity and Selectivity: The shape, size, and chemical environment of these adjacent pockets can act as a "gatekeeper," influencing which substrates can access the active site. For example, in proteases like chymotrypsin (B1334515), the S1 pocket, which is adjacent to the catalytic triad, is a deep, hydrophobic pocket that preferentially binds large, hydrophobic amino acid residues, thus determining the enzyme's cleavage specificity.[1][2][5][6]
-
Drug Design and Selectivity: Targeting these less-conserved adjacent cavities offers a promising strategy for developing highly selective drugs with fewer off-target effects. By designing molecules that bind to these unique pockets, it is possible to achieve isoform-specific or even mutant-specific inhibition.
-
Overcoming Drug Resistance: In pathogens like HIV, mutations in the active site of enzymes like HIV protease can lead to drug resistance. However, the flap region, a flexible structure that covers the active site and forms an adjacent cavity, can be targeted by inhibitors to overcome resistance.[7][8][9]
Case Studies: Examples Across Enzyme Classes
Proteases: The S1 Pocket of Chymotrypsin
Chymotrypsin, a digestive serine protease, provides a classic example of how a cavity adjacent to the active site dictates substrate specificity. The S1 pocket of chymotrypsin is a deep, hydrophobic cavity that accommodates large, non-polar side chains of amino acids like phenylalanine, tyrosine, and tryptophan, positioning the adjacent peptide bond for cleavage by the catalytic triad.[1][2][5][6] In contrast, the S1 pocket of its close relative, trypsin, contains a negatively charged aspartate residue at its base, which confers a preference for positively charged residues like lysine (B10760008) and arginine.[3]
Viral Enzymes: The Flap Pocket of HIV Protease
HIV-1 protease is a crucial enzyme for viral maturation and a key target for antiretroviral therapy. The active site is covered by two flexible "flaps" that create a transient cavity. Inhibitors that bind in this "flap pocket" can stabilize the closed conformation of the flaps, preventing substrate access and inhibiting viral replication.[7][8][9] The dynamic nature of this pocket presents both challenges and opportunities for drug design, particularly in combating drug-resistant strains.
Kinases: The Gatekeeper Residue and Adjacent Pockets
Protein kinases are central to cellular signaling and are major drug targets in cancer and inflammatory diseases. The ATP-binding site, the active site of kinases, is highly conserved. However, a "gatekeeper" residue at the back of this pocket controls access to a deeper hydrophobic cavity. The nature of this residue and the conformation of the DFG motif create a pocket that can be exploited by "type II" inhibitors, which bind to the inactive conformation of the kinase, offering a path to greater selectivity.
Quantitative Data on Ligand Interactions
The interaction of small molecules with these adjacent cavities can be quantified through various biophysical techniques. The following tables summarize key kinetic and thermodynamic parameters for selected inhibitors that target these sites.
| Enzyme | Inhibitor | Target Pocket/Site | IC50 (nM) | Ki (nM) | Reference(s) |
| Caspase-3 | Ac-DEVD-CHO | S2 subsite | - | 0.2 | [10] |
| HIV-1 Protease | Darunavir | Flap Pocket | - | - | [8] |
| p38 MAP Kinase | BIRB-796 | Allosteric Pocket | - | - | |
| Bcr-Abl Kinase | Imatinib (Gleevec) | Allosteric Pocket (DFG-out) | - | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
| Enzyme | Ligand | Binding Site | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Kd (nM) | Reference(s) |
| Chymotrypsin | Proflavine | S1 Specificity Pocket | - | - | - | ~10,000 | [6] |
| RXRα Homodimer | Ramp2 DR1 | DNA Binding Domain | - | - | - | - | [11] |
Note: Thermodynamic parameters provide insight into the driving forces of binding. ΔH (enthalpy change) reflects changes in bonding, TΔS (entropy change) reflects changes in disorder, ΔG (Gibbs free energy change) indicates the spontaneity of binding, and Kd (dissociation constant) is a measure of binding affinity (a lower Kd indicates stronger binding).
Experimental Protocols for Studying Adjacent Cavities
A multi-faceted experimental approach is required to fully characterize the structure, dynamics, and function of cavities adjacent to the active site.
X-ray Crystallography for Structural Elucidation
Objective: To determine the three-dimensional structure of an enzyme in complex with a ligand that binds to an adjacent cavity.
Methodology:
-
Protein Expression and Purification: Overexpress and purify the target enzyme to high homogeneity.
-
Crystallization:
-
Co-crystallization: Incubate the purified enzyme with a molar excess of the ligand before setting up crystallization trials.
-
Soaking: Grow apo-enzyme crystals first, then soak them in a solution containing the ligand.
-
-
Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to calculate an electron density map, build an atomic model of the protein-ligand complex, and refine the model to fit the experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Insights
Objective: To investigate the flexibility and conformational changes of the adjacent cavity and its influence on the active site.
Methodology:
-
System Setup:
-
Start with a high-resolution crystal structure of the enzyme (with or without a ligand).
-
Solvate the system in a water box with appropriate ions to mimic physiological conditions.
-
-
Parameterization: Assign force field parameters to the protein and any non-standard ligands.
-
Minimization and Equilibration:
-
Perform energy minimization to relieve any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate the pressure.
-
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.
-
Analysis: Analyze the trajectory to study the dynamics of the adjacent cavity, including loop movements, pocket volume changes, and correlated motions with the active site.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, ΔG, Kd) and stoichiometry of ligand binding to an adjacent cavity.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified enzyme in a suitable buffer.
-
Prepare a solution of the ligand in the same buffer.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Site-Directed Mutagenesis to Probe Function
Objective: To investigate the functional importance of specific amino acid residues within the adjacent cavity.
Methodology:
-
Primer Design: Design oligonucleotide primers containing the desired mutation.
-
Mutagenesis PCR: Use the primers and a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest, incorporating the mutation.
-
Template Removal: Digest the parental, non-mutated plasmid using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Functional Assays: Express and purify the mutant protein and compare its kinetic and binding properties to the wild-type enzyme.
Signaling Pathways and Regulatory Networks
The allosteric regulation mediated by cavities adjacent to the active site is a key mechanism in controlling complex cellular signaling pathways.
The MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses.[12][13][14][15][16] The pathway consists of a three-tiered kinase module (MAPKKK, MAPKK, MAPK). The activity of these kinases is tightly regulated by phosphorylation and by interactions with scaffold proteins, which can involve allosteric mechanisms. Allosteric inhibitors that bind to pockets adjacent to the ATP-binding site of kinases in this pathway are being actively investigated as therapeutic agents.
Workflow for Allosteric Drug Discovery
The identification and targeting of allosteric sites, including cavities adjacent to the active site, is a promising strategy in modern drug discovery. The following diagram illustrates a typical workflow for this process.
Conclusion
The regions adjacent to the active sites of enzymes are emerging from the shadows of their catalytic counterparts to be recognized as critical functional domains. These cavities play a vital role in allosteric regulation, substrate specificity, and offer exciting new avenues for therapeutic intervention. A deeper understanding of the structure, dynamics, and function of these pockets, facilitated by the experimental and computational techniques outlined in this guide, will undoubtedly accelerate the development of more selective and effective drugs for a wide range of human diseases.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Converting trypsin to chymotrypsin: structural determinants of S1' specificity. | Semantic Scholar [semanticscholar.org]
- 6. Binding of alkaloids into the S1 specificity pocket of α-chymotrypsin: evidence from induced circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of drug resistance drives destabilization of flap region dynamics in HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. MAPK signaling pathway | Abcam [abcam.com]
- 15. cusabio.com [cusabio.com]
- 16. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
The R152K Neuraminidase Mutation: A Comprehensive Technical Analysis of Its Impact on Influenza Virus Function and Drug Susceptibility
For Immediate Release
This technical guide provides an in-depth analysis of the R152K mutation in the neuraminidase (NA) enzyme of the influenza virus. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the functional consequences of this mutation, its role in antiviral resistance, and the experimental methodologies used for its characterization.
The emergence of drug-resistant influenza strains is a significant global health concern. The R152K mutation, a substitution of arginine (R) with lysine (B10760008) (K) at position 152 of the NA protein, has been identified in both influenza A and B viruses. This mutation occurs within a catalytic residue of the enzyme's active site, directly impacting its function and interaction with neuraminidase inhibitors (NAIs), a primary class of antiviral drugs.[1][2][3]
Impact on Neuraminidase Function and Viral Fitness
The R152K mutation has been shown to significantly alter the enzymatic properties of neuraminidase. It leads to a notable reduction in the enzyme's affinity for its natural substrate, sialic acid, which is reflected in an increased Michaelis constant (Km).[1][2] Despite this reduced enzyme efficiency, viruses harboring the R152K mutation can exhibit comparable or even enhanced replication fitness in cell culture compared to wild-type viruses.[1][2] In animal models, the impact on virulence can vary depending on the virus strain and the presence of potential compensatory mutations in other viral proteins, such as hemagglutinin (HA).[1][2] For instance, in a recombinant A(H1N1)pdm09 virus, the R152K mutant showed a lower mortality rate in mice compared to the wild-type, while lung viral titers remained comparable.[1][2]
Role in Neuraminidase Inhibitor Resistance
A primary consequence of the R152K mutation is the development of resistance to neuraminidase inhibitors. This mutation has been associated with reduced susceptibility to multiple approved NAIs, including oseltamivir, zanamivir, peramivir, and laninamivir.[1][2] The resistance phenotype is characterized by a significant increase in the 50% inhibitory concentration (IC50) of these drugs. The R152K mutation confers a multi-drug resistance phenotype, making it a mutation of concern for influenza surveillance and clinical management.[1][2] The first zanamivir-resistant influenza B virus isolated from a patient undergoing treatment was found to have the R152K NA mutation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of the R152K mutation on neuraminidase enzyme kinetics and drug susceptibility.
| Virus Strain | Neuraminidase Subtype | Parameter | Wild-Type | R152K Mutant | Fold Change | Reference |
| A(H1N1)pdm09 | N1 | Km (μM) | 20 ± 1.77 | 200.8 ± 10.54 | ~10-fold increase | [1][2] |
Table 1: Impact of R152K Mutation on Neuraminidase Enzyme Kinetics.
| Drug | Virus Strain | Fold Increase in IC50 for R152K Mutant | Reference |
| Oseltamivir | A(H1N1)pdm09 | 10 to 100-fold | [1][2] |
| Zanamivir | A(H1N1)pdm09 | 10 to 100-fold | [1][2] |
| Peramivir | A(H1N1)pdm09 | 10 to 100-fold | [1][2] |
| Laninamivir | A(H1N1)pdm09 | 10 to 100-fold | [1][2] |
| Zanamivir | Influenza B | >1000-fold | [3] |
| Oseltamivir | Influenza B | 76 to 1000-fold | [3] |
| Peramivir | Influenza B | 572-fold | [3] |
Table 2: Fold Increase in IC50 Values for Neuraminidase Inhibitors Against Viruses with the R152K Mutation.
Experimental Protocols
The characterization of the R152K mutation involves several key experimental procedures. Below are detailed methodologies for the primary assays used.
Neuraminidase Inhibition (NI) Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate.
Materials:
-
Virus stocks (wild-type and R152K mutant)
-
Neuraminidase inhibitors (e.g., oseltamivir, zanamivir)
-
Assay Buffer (e.g., 33 mM MES, pH 6.5, 4 mM CaCl2)
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock to determine the optimal concentration that yields a linear reaction rate for at least 60 minutes.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer. The concentration range should be chosen to encompass the expected IC50 value.
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of diluted inhibitor to the test wells and 25 µL of assay buffer to the no-inhibitor control wells.
-
Add 25 µL of the diluted virus to all wells except the no-enzyme background control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Add 25 µL of MUNANA substrate (at a final concentration of 100 µM) to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Genotypic Analysis: RT-PCR and Sequencing
This method is used to identify the R152K mutation at the genetic level.
Materials:
-
Viral RNA extracted from virus stocks or clinical samples
-
Reverse transcriptase
-
DNA polymerase (for PCR)
-
Primers flanking the NA gene region containing codon 152
-
dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
Sanger sequencing reagents and equipment or Next-Generation Sequencing (NGS) platform
Procedure:
-
Reverse Transcription (RT): Synthesize cDNA from the viral RNA using reverse transcriptase and a specific reverse primer.
-
Polymerase Chain Reaction (PCR): Amplify the target region of the NA gene containing codon 152 using the cDNA as a template, specific forward and reverse primers, and DNA polymerase.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
-
Sequencing:
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the purified PCR product and sequence it on an NGS platform.
-
-
Data Analysis:
-
Assemble and align the obtained sequence data with a wild-type reference NA sequence.
-
Identify the nucleotide change responsible for the arginine (R) to lysine (K) amino acid substitution at codon 152.[5]
-
Visualizations
Logical Relationship Diagram
References
- 1. daneshyari.com [daneshyari.com]
- 2. Impact of R152K and R368K neuraminidase catalytic substitutions on in vitro properties and virulence of recombinant A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Study of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key experimental protocols utilized in the research and development of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. The following sections detail the principles, step-by-step methodologies, and data analysis for the most widely used assays to determine the efficacy of these inhibitors.
Introduction to Neuraminidase and its Inhibition
Influenza neuraminidase (NA) is a vital enzyme located on the surface of the influenza virus.[1] It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from cellular receptors, thus preventing viral aggregation and promoting the spread of infection.[1][2] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, thereby competitively blocking its active site.[3] This inhibition prevents the release of progeny virions, effectively halting the progression of the infection.[2][4] Monitoring the susceptibility of circulating influenza viruses to this class of antivirals is crucial for public health.[5][6]
Key Experimental Assays
The in vitro efficacy of neuraminidase inhibitors is primarily assessed through two types of assays: enzyme inhibition assays that measure the direct effect of the inhibitor on neuraminidase activity, and cell-based assays that evaluate the inhibitor's ability to block viral replication in a cellular context.
Enzyme Inhibition Assays
Enzyme inhibition assays directly measure the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[7] The most common methods utilize a synthetic substrate that, when cleaved by neuraminidase, produces a detectable signal (fluorescence or chemiluminescence).[8][9] The concentration of the inhibitor required to reduce the enzyme's activity by 50% is known as the 50% inhibitory concentration (IC50).[5][7]
2.1.1. Fluorescence-Based Neuraminidase Inhibition Assay
This is the most widely used method for assessing neuraminidase inhibitor susceptibility.[5][9] It employs the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][10] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[5][10]
2.1.2. Chemiluminescence-Based Neuraminidase Inhibition Assay
These assays offer higher sensitivity compared to fluorescence-based methods.[8] They utilize a 1,2-dioxetane (B1211799) derivative of sialic acid as a substrate.[8] The enzymatic cleavage initiates a chemical reaction that produces a sustained light signal.[11]
Cell-Based Antiviral Activity Assays
Cell-based assays measure the ability of a compound to inhibit influenza virus replication in a cell culture system.[4][12] The concentration of the compound that inhibits viral replication by 50% is termed the 50% effective concentration (EC50).[7]
2.2.1. Plaque Reduction Assay
This functional assay determines a compound's ability to inhibit the production of infectious virus particles.[7] A confluent monolayer of cells is infected with the virus and overlaid with a semi-solid medium containing the inhibitor.[7] The number of plaques (zones of cell death) is counted to determine the extent of viral inhibition.[7]
2.2.2. Neuraminidase Activity-Based Cell Assay
This method quantifies viral replication by measuring the neuraminidase activity of the nascent viruses produced in infected cells.[12][13] A reduction in neuraminidase activity in the presence of an inhibitor corresponds to a decrease in viral replication.[4]
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) and antiviral efficacy (EC50) of commonly used neuraminidase inhibitors against various influenza virus strains. These values are representative and can vary depending on the specific virus isolate and assay conditions.
Table 1: IC50 Values of Neuraminidase Inhibitors (nM)
| Inhibitor | Virus Subtype | IC50 (nM) Range | Reference |
| Oseltamivir Carboxylate | A(H1N1)pdm09 | 0.1 - 3.43 | [5] |
| A(H3N2) | Varies | [5] | |
| B | 5-10 fold higher than other NAIs | [5] | |
| Zanamivir | A(H1N1)pdm09 | 0.1 - 3.43 | [5] |
| A(H3N2) | 2-4 fold higher than oseltamivir | [5] | |
| B | Lower than oseltamivir | [5] | |
| Peramivir | A(H1N1)pdm09 | 0.1 - 3.43 | [5] |
| A(H3N2) | Lower than zanamivir | [5] | |
| B | Lower than oseltamivir | [5] | |
| Laninamivir | A(H1N1)pdm09 | 0.1 - 3.43 | [5] |
| A(H3N2) | 2-4 fold higher than oseltamivir | [5] | |
| B | Lower than oseltamivir | [5] |
Table 2: EC50 Values of Neuraminidase Inhibitors (nM)
| Inhibitor | Virus Strain | Cell Line | EC50 (nM) Range | Reference |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | 0.5 - 15 | [7] |
| Influenza A/H1N1 | A549 | 10 - 50 | [7] | |
| Zanamivir | Influenza A/H1N1 | MDCK | 0.3 - 5 | [7] |
| Influenza A/H1N1 | A549 | 2 - 20 | [7] |
Detailed Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes the determination of IC50 values for neuraminidase inhibitors using the MUNANA substrate.[5]
Materials:
-
Influenza virus isolates
-
Neuraminidase inhibitor of known concentration
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[10]
-
Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)[3]
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)[3]
-
96-well black, flat-bottom microplates[10]
-
Fluorescence plate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm)[3][5]
Procedure:
-
Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear fluorescent signal over the incubation period. This is determined by performing a virus titration assay beforehand.[5]
-
Inhibitor Dilution: Prepare a series of 2-fold or half-log dilutions of the neuraminidase inhibitor in assay buffer. The concentration range should span from well above to well below the expected IC50 value.[3][6]
-
Assay Setup:
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Enzymatic Reaction:
-
Incubation: Incubate the plate at 37°C for 60 minutes.[10]
-
Stopping the Reaction: Add 100 µL of stop solution to each well to terminate the reaction.[5]
-
Fluorescence Measurement: Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.[5]
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.[3]
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.[14]
Protocol 2: Cell-Based Plaque Reduction Assay
This protocol determines the EC50 value of a neuraminidase inhibitor by quantifying the reduction in infectious virus production.[7]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[7]
-
Influenza virus stock
-
Neuraminidase inhibitor
-
Cell culture medium (e.g., MEM)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to form a confluent monolayer.[7]
-
Virus Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus for 1-2 hours at 37°C.[7]
-
-
Compound Treatment:
-
After infection, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium containing various concentrations of the neuraminidase inhibitor.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cells with crystal violet.
-
-
Plaque Counting: Count the number of plaques in each well.
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[7]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and the mechanism of neuraminidase inhibition.
Caption: Mechanism of Neuraminidase Inhibition.
Caption: Fluorescence-Based Neuraminidase Inhibition Assay Workflow.
Caption: Plaque Reduction Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The chemiluminescent neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for Measuring Neuraminidase Activity in SA-152 Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for measuring the enzymatic activity of neuraminidase (NA), with a specific focus on characterizing mutants such as those with substitutions at the 152 position (e.g., SA-152). The provided methodologies are essential for influenza surveillance, antiviral drug development, and fundamental virological research.
Introduction
Neuraminidase (NA) is a critical surface glycoprotein (B1211001) of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][3] As a primary target for antiviral drugs like oseltamivir (B103847) and zanamivir, it is crucial to monitor NA for mutations that may confer resistance.[4][5] Mutations in the NA enzyme, such as the R152K substitution, have been identified and can alter enzyme kinetics and reduce susceptibility to neuraminidase inhibitors (NAIs).[5][6] Therefore, robust and sensitive assays are necessary to characterize the enzymatic activity and inhibitor susceptibility of wild-type and mutant NA proteins.
Assay Principles
Several assay formats are available for quantifying neuraminidase activity, each with distinct advantages in terms of sensitivity, throughput, and cost. The most common methods are fluorescence-based, chemiluminescence-based, and colorimetric assays.[7]
-
Fluorescence-Based Assays: These are the most widely used methods for monitoring NAI susceptibility.[7] They typically employ a synthetic substrate like 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity.[8] These assays are cost-effective and suitable for many laboratories.[7]
-
Chemiluminescence-Based Assays: These assays offer the highest sensitivity due to extremely high signal-to-noise ratios, as they do not require an external light source for excitation.[10] A common substrate is a 1,2-dioxetane (B1211799) derivative that, upon cleavage by NA, becomes unstable and emits light.[10][11] This high sensitivity makes them ideal for detecting low levels of NA activity and for rapid screening of potential inhibitors.[10][12]
-
Colorimetric Assays: These assays produce a colored product that can be measured using a standard spectrophotometer. While generally less sensitive than fluorescent or chemiluminescent methods, they are simple and do not require specialized instrumentation.[2][3]
Data Presentation: Characterization of a 152 Mutant
The following tables summarize representative quantitative data for a neuraminidase mutant with a substitution at position 152 (R152K), a known mutation affecting NAI susceptibility. This data is crucial for understanding the functional consequences of the mutation.
Table 1: Neuraminidase Enzyme Kinetics of Wild-Type vs. R152K Mutant
| Virus | Km (µM) | Vmax (relative to WT) | Reference |
| Wild-Type A(H1N1)pdm09 | 20 ± 1.77 | 1.0 | [6] |
| R152K Mutant A(H1N1)pdm09 | 200.8 ± 10.54 | Not specified, but replication was comparable to WT | [6] |
Km (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity. A higher Km indicates lower affinity for the substrate.
Table 2: Neuraminidase Inhibitor Susceptibility (IC50) of Wild-Type vs. R152K Mutant
| Inhibitor | Wild-Type IC50 (nM) | R152K Mutant IC50 (nM) | Fold Increase in IC50 | Reference |
| Oseltamivir | Varies by study | 10- to 100-fold increase vs WT | >10 | [6] |
| Zanamivir | Varies by study | 100 | >10 | [5] |
| Peramivir | Varies by study | 10- to 100-fold increase vs WT | >10 | [6] |
| Laninamivir | Varies by study | >100-fold increase vs WT | >100 | [6] |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher IC50 value indicates greater resistance to the inhibitor.
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Activity and Inhibition Assay
This protocol is adapted from widely used methods for assessing NA activity and inhibitor susceptibility using the MUNANA substrate.[8]
Materials:
-
Virus sample (wild-type or this compound mutant)
-
NA-Fluor™ Influenza Neuraminidase Assay Kit (or equivalent components)[13]
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
-
MUNANA substrate
-
Stop Solution (e.g., 0.1 M Glycine, 25% Ethanol, pH 10.7)
-
4-Methylumbelliferone (4-MU) standard
-
-
Neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 355-365 nm, Emission: 450-460 nm)
-
Incubator at 37°C
Procedure:
Part A: Neuraminidase Activity Assay
-
Prepare Virus Dilutions: Serially dilute the virus stock in assay buffer to determine the optimal concentration that yields a linear reaction rate.
-
Prepare Substrate: Prepare a working solution of 200 µM MUNANA in assay buffer. Protect from light.
-
Reaction Setup:
-
Add 50 µL of diluted virus to wells of a 96-well plate.
-
Add 50 µL of assay buffer to control wells (no enzyme).
-
-
Initiate Reaction: Add 50 µL of the 200 µM MUNANA working solution to all wells. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Fluorescence: Measure the fluorescence at Ex/Em = 365/450 nm.
-
Data Analysis: Create a standard curve using 4-MU. Calculate the NA activity based on the amount of 4-MU produced over time.
Part B: Neuraminidase Inhibition Assay
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of NAIs (e.g., from 0 nM to 30,000 nM) in assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of each NAI dilution to the appropriate wells.
-
Add 50 µL of diluted virus (at a concentration determined in Part A) to wells containing inhibitors.
-
Include virus control wells (no inhibitor) and blank wells (no virus).
-
-
Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of 300 µM MUNANA to each well and mix gently.
-
Incubation: Incubate the plate at 37°C for 1 hour.[8]
-
Stop Reaction: Add 100 µL of stop solution to each well.[8]
-
Read Fluorescence: Measure the fluorescence as described above.
-
Data Analysis: Plot the percentage of NA inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression curve fit to determine the IC₅₀ value.
Protocol 2: Chemiluminescence-Based Neuraminidase Inhibition Assay
This protocol utilizes a chemiluminescent substrate for higher sensitivity, ideal for high-throughput screening.[14]
Materials:
-
Virus sample (wild-type or this compound mutant)
-
NA-XTD™ Influenza Neuraminidase Assay Kit (or equivalent)[14]
-
Assay Buffer
-
Chemiluminescent Substrate
-
NA Sample Prep Buffer (optional, for sample stabilization)
-
-
Neuraminidase inhibitors
-
96-well white, opaque microplates
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Prepare Reagents: Thaw all kit components and prepare inhibitor dilutions as described in Protocol 1.
-
Reaction Setup:
-
Add 25 µL of NAI dilutions to the appropriate wells.
-
Add 25 µL of assay buffer to control wells.
-
Add 25 µL of diluted virus sample to all wells except the blank.
-
Add 25 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate for 20 minutes at 37°C.[14]
-
Initiate Reaction: Add 25 µL of the diluted chemiluminescent substrate to each well.
-
Incubation: Incubate for 30 minutes at ambient temperature.[14]
-
Read Chemiluminescence: Measure the luminescent signal using a microplate reader.
-
Data Analysis: Calculate IC₅₀ values as described in the fluorescence-based assay protocol.
Visualizations
Caption: Workflow for a neuraminidase inhibition assay.
Caption: Principle of a fluorescence-based NA assay.
References
- 1. Neuraminidase Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The chemiluminescent neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Impact of R152K and R368K neuraminidase catalytic substitutions on in vitro properties and virulence of recombinant A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for Determining the Sialidase Activity of Influenza Viruses and Monitoring Influenza Virus Susceptibility to Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Crystallizing Neuraminidase with Sialic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods and protocols for the crystallization of influenza virus neuraminidase (NA), with a focus on forming complexes with sialic acid analogs, such as SA-152 variants. The following sections detail the necessary steps from protein expression and purification to crystallization and data collection, supported by quantitative data and visual workflows.
Introduction
Influenza neuraminidase is a critical target for antiviral drug development.[1][2] Its enzymatic activity, which involves cleaving terminal sialic acid residues from host cell receptors, is essential for the release of progeny virions.[1][3] Inhibitors that mimic the natural substrate, sialic acid, can block the active site and prevent viral propagation.[1][2] X-ray crystallography is a powerful tool for understanding the interactions between neuraminidase and these inhibitors at the atomic level, guiding the structure-based design of more potent drugs.[4][5] This document outlines the general procedures to obtain high-quality crystals of neuraminidase in complex with sialic acid analogs.
Expression and Purification of Neuraminidase Head Domain
The catalytic head domain of neuraminidase is typically expressed as a recombinant protein for structural studies. Baculovirus expression in insect cells is a commonly used system.[3][6][7]
Experimental Protocol: Expression and Purification
-
Cloning and Expression:
-
The gene encoding the neuraminidase head domain is cloned into a baculovirus transfer vector. Often, a tag such as a hexahistidine (His-tag) is added to facilitate purification.[3]
-
Recombinant baculovirus is generated and used to infect insect cells (e.g., Sf9 or Hi5).
-
The protein is typically secreted into the culture medium.[8]
-
Cells are cultured for 72-96 hours at 27°C.[8]
-
-
Initial Purification (IMAC):
-
Harvest the cell culture supernatant by centrifugation to remove cells and debris.[3][8]
-
Apply the supernatant to an immobilized metal affinity chromatography (IMAC) column, such as a Ni-NTA resin.[3][8]
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His-tagged neuraminidase using a competitive ligand, such as an imidazole (B134444) gradient.[3][8]
-
-
Tag Removal and Final Polishing (Size-Exclusion Chromatography):
-
If necessary, the His-tag can be removed by enzymatic cleavage (e.g., with thrombin), followed by another IMAC step to remove the cleaved tag and uncleaved protein.[3]
-
The final purification step is typically size-exclusion chromatography (gel filtration) to separate the neuraminidase from any remaining impurities and aggregates.[3][8] A suitable buffer for this step is 20 mM Tris pH 8.0, 150 mM NaCl.[8]
-
Assess protein purity using SDS-PAGE and determine the concentration using a spectrophotometer (A₂₈₀).[8]
-
Diagram: Neuraminidase Purification Workflow
Caption: Workflow for the expression and purification of recombinant neuraminidase.
Crystallization of Neuraminidase-Inhibitor Complex
The crystallization of the neuraminidase-inhibitor complex is typically achieved using vapor diffusion methods.
Experimental Protocol: Crystallization
-
Complex Formation:
-
Concentrate the purified neuraminidase to a suitable concentration, typically in the range of 5-10 mg/mL.[8]
-
Incubate the concentrated protein with the this compound variant. A 5- to 10-fold molar excess of the inhibitor is recommended to ensure saturation of the active sites.[8]
-
The incubation is often performed on ice for 1-2 hours.[8]
-
-
Crystallization Screening:
-
The hanging drop or sitting drop vapor diffusion method is commonly used.[8][9]
-
Set up crystallization trials by mixing the protein-inhibitor complex solution with a reservoir solution in a 1:1 ratio (e.g., 1 µL of complex + 1 µL of reservoir solution).[8]
-
Utilize commercial crystallization screening kits (e.g., from Hampton Research or Qiagen) to test a wide range of conditions, including different precipitants (e.g., polyethylene (B3416737) glycols (PEGs), salts), buffers (to vary pH), and additives.[3][8]
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature.
-
Techniques like micro-seeding can be employed to improve crystal size and quality.
-
Diagram: Crystallization Workflow
Caption: General workflow for the crystallization of a neuraminidase-inhibitor complex.
Data Presentation: Crystallization Conditions and Data
The following tables summarize typical crystallization conditions and crystallographic data for various influenza neuraminidases, which can serve as a starting point for experiments with this compound variants.
Table 1: Examples of Neuraminidase Crystallization Conditions
| Neuraminidase Source | Method | Precipitant | pH | Reference |
| Influenza A (H7N9) N9 | - | - | - | [6] |
| Influenza A N9 | Hanging Drop | 1.4 M KH₂PO₄, 3.0 M K₂HPO₄ | - | [10] |
| Influenza A N2 (Q136K) | Hanging Drop | 0.1 M HEPES, 12% (w/v) PEG 3350 | 7.5 | [3] |
| Vibrio cholerae | Hanging Drop | Polyethylene glycol | 7.2 | [9] |
| Salmonella typhimurium LT2 | Hanging Drop | Potassium phosphate | 7.2 | [9] |
Table 2: Representative Crystallographic Data for Neuraminidase
| Neuraminidase Subtype | Ligand | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | Reference |
| Influenza A (H7N9) N9 | Zanamivir | 2.40 | I 4 3 2 | a=181.276, b=181.276, c=181.276 | [6] |
| Influenza A (H7N9) N9 | Sialic Acid | 1.80 | I 4 3 2 | a=181.2, b=181.2, c=181.2 | [7] |
| Influenza A N9 | DANA* | 2.8 | I 4 3 2 | a=183.78, b=183.78, c=183.78 | [5] |
| Influenza B | Sialic Acid | 2.8 | P4₁2₁2 | a=124.6, b=124.6, c=162.3 | [11][12] |
| Influenza A N2 (Q136K) | - | 2.4 | P2₁2₁2₁ | a=109.5, b=112.8, c=165.2 | [3][13] |
| Vibrio cholerae | - | >2.5 | P2₁2₁2₁ | a=71.9, b=79.0, c=165.7 | [9] |
| S. typhimurium LT2 | - | >1.8 | P2₁2₁2₁ | a=47.4, b=82.8, c=92.4 | [9] |
*DANA: 2-deoxy-2,3-dehydro-N-acetyl neuraminic acid
X-ray Diffraction Data Collection
Once suitable crystals are obtained, X-ray diffraction data can be collected.
Protocol: Data Collection
-
Cryo-protection:
-
Crystals are typically flash-cooled in liquid nitrogen to minimize radiation damage during data collection.
-
Before cooling, crystals are soaked in a cryoprotectant solution, which is usually the reservoir solution supplemented with a cryoprotectant such as glycerol, ethylene (B1197577) glycol, or a higher concentration of the precipitant.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
-
Collect a series of diffraction images as the crystal is rotated.
-
The diffraction data are then processed to determine the crystal structure.
-
Conclusion
The protocols and data presented provide a robust framework for the successful crystallization of neuraminidase in complex with this compound variants. While specific conditions will require empirical optimization, the outlined methodologies for protein expression, purification, and crystallization screening offer a validated starting point for structural studies aimed at the development of novel influenza therapeutics. The structural information obtained will be invaluable for understanding the molecular basis of inhibitor binding and for designing next-generation neuraminidase inhibitors.
References
- 1. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary crystallographic analysis of neuraminidase N2 from a new influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-dimensional structure of the complex of 4-guanidino-Neu5Ac2en and influenza virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-dimensional structure of influenza A N9 neuraminidase and its complex with the inhibitor 2-deoxy 2,3-dehydro-N-acetyl neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. benchchem.com [benchchem.com]
- 9. Purification, crystallization and preliminary crystallographic study of neuraminidase from Vibrio cholerae and Salmonella typhimurium LT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of an Influenza A virus N9 neuraminidase with a tetrabrachion-domain stalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 2.2 A resolution crystal structure of influenza B neuraminidase and its complex with sialic acid. | The EMBO Journal [link.springer.com]
- 12. The 2.2 A resolution crystal structure of influenza B neuraminidase and its complex with sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the Neuraminidase SA-152 Codon
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the precise editing of the serine (SA) codon at position 152 of the influenza virus neuraminidase (NA) gene using the CRISPR-Cas9 system. The protocol leverages a plasmid-based influenza reverse genetics system to incorporate the desired codon modification. The targeted mutagenesis of the SA-152 codon, located within the highly flexible 150-loop of the neuraminidase active site, allows for the investigation of its role in enzyme kinetics, viral fitness, and susceptibility to neuraminidase inhibitors. This application note includes comprehensive protocols for guide RNA (gRNA) design, construction of a homology-directed repair (HDR) template, generation of mutant influenza virus, and subsequent validation and characterization of the engineered virus.
Introduction
Influenza viruses pose a significant and continuous threat to global public health, primarily due to their rapid evolution, which necessitates the annual reformulation of vaccines and can lead to the emergence of antiviral resistance. The neuraminidase (NA) surface glycoprotein (B1211001) is a critical component of the influenza virus, facilitating the release of progeny virions from infected cells by cleaving sialic acid residues. As such, it is a primary target for antiviral drugs, including oseltamivir (B103847) and zanamivir.
The 150-loop (residues 147-152) of the neuraminidase active site is a region of significant interest due to its conformational flexibility and its role in the development of drug resistance.[1][2][3] Mutations within this loop can alter the shape of the enzyme's active site, potentially reducing the binding affinity of neuraminidase inhibitors.[4] The serine residue at position 152 (this compound) is a key component of this loop, and its modification can provide valuable insights into the structure-function relationship of the neuraminidase enzyme and its interaction with antiviral compounds.
The CRISPR-Cas9 system offers a powerful tool for precise genome editing, enabling the introduction of specific mutations.[5] When combined with influenza reverse genetics, this technology allows for the targeted modification of the viral genome to study the impact of specific amino acid substitutions on viral biology.[6][7] This protocol details the application of CRISPR-Cas9 to introduce a specific change to the this compound codon of the neuraminidase gene of the influenza A/California/04/2009 (H1N1) strain.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental workflow. The efficiency of CRISPR-Cas9 mediated editing can be influenced by various factors, including the target locus, cell type, and delivery method.[8][9]
Table 1: gRNA Design and Off-Target Analysis
| Parameter | Value/Result |
| Target Gene | Neuraminidase (NA) |
| Influenza Strain | A/California/04/2009 (H1N1) |
| Target Codon | This compound |
| Designed gRNA Sequence (20 nt) | GGTCAATAGTCCTCTTGACC |
| PAM Sequence | AGG |
| On-Target Score | >95% (Predicted) |
| Off-Target Analysis | No predicted off-targets with < 3 mismatches in the host cell genome |
Table 2: Editing Efficiency and Validation
| Assay | Metric | Expected Result |
| Sanger Sequencing of NA Plasmid Pool | Percentage of HDR-mediated editing | 5-15% |
| Next-Generation Sequencing (NGS) | Percentage of precise this compound codon edit in rescued virus | 2-10% |
| Plaque Assay | Plaque morphology of mutant vs. wild-type virus | To be determined |
| Western Blot | Neuraminidase protein expression | Comparable to wild-type |
Table 3: Functional Characterization of Mutant Virus
| Assay | Metric | Wild-Type Virus (Control) | This compound Mutant Virus |
| Neuraminidase Activity (MUNANA Assay) | Vmax (RFU/min) | ~15,000 | To be determined |
| Neuraminidase Activity (MUNANA Assay) | Km (µM) | ~50 | To be determined |
| Antiviral Susceptibility (IC50) | Oseltamivir (nM) | 1-5 | To be determined |
| Antiviral Susceptibility (IC50) | Zanamivir (nM) | 0.5-2 | To be determined |
| Viral Titer (TCID50/mL) | 24 hours post-infection | ~10^6 | To be determined |
| Viral Titer (TCID50/mL) | 48 hours post-infection | ~10^7 | To be determined |
Experimental Protocols
Guide RNA (gRNA) and Single-Stranded Oligodeoxynucleotide (ssODN) Design
-
Obtain the Neuraminidase Sequence: The full-length nucleotide sequence of the neuraminidase gene from influenza A/California/04/2009 (H1N1) can be obtained from the NCBI database (Accession: ACP41107.1).
-
Identify the Target Codon: Locate the nucleotide sequence corresponding to the serine (SA) codon at position 152. For this strain, the codon is AGT.
-
Design the gRNA: Use an online CRISPR design tool to identify a suitable 20-nucleotide gRNA sequence that targets the region immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG) and is in close proximity to the this compound codon. A potential gRNA sequence is GGTCAATAGTCCTCTTGACC with the PAM sequence AGG.
-
Design the ssODN for Homology-Directed Repair (HDR): Synthesize a single-stranded oligodeoxynucleotide (~100-200 nucleotides) to serve as the repair template. This ssODN should contain the desired codon change (e.g., from AGT to GCT to code for Alanine) and be flanked by homology arms of 40-80 nucleotides on each side, identical to the sequence of the NA gene. Introduce silent mutations in the PAM sequence within the ssODN to prevent re-cleavage by Cas9 after successful editing.
Plasmid Construction
-
gRNA Expression Vector: Synthesize and clone the designed gRNA sequence into a suitable expression vector, such as a pU6 vector, which contains a human U6 promoter for the expression of short RNAs.
-
Cas9 Expression Vector: Utilize a mammalian expression vector, such as pCAGGS-Cas9, to express the Streptococcus pyogenes Cas9 nuclease.[9][10]
-
Neuraminidase Plasmid for Reverse Genetics: The neuraminidase gene of A/California/04/2009 (H1N1) should be cloned into a bidirectional reverse genetics plasmid (e.g., pHW2000) that contains both a Pol I promoter for the synthesis of viral RNA and a Pol II promoter for the expression of the viral protein.
CRISPR-Cas9 Mediated Editing of the Neuraminidase Plasmid
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the HEK293T cells with the following plasmids using a suitable transfection reagent:
-
pCAGGS-Cas9
-
pU6-NA-gRNA
-
pHW2000-NA (wild-type)
-
ssODN repair template
-
-
Harvest and Plasmid Extraction: After 48-72 hours, harvest the cells and extract the plasmid DNA using a plasmid miniprep kit.
-
Validation of Editing:
-
Sanger Sequencing: Amplify the region surrounding the this compound codon from the extracted plasmid pool by PCR and perform Sanger sequencing to assess the presence of the desired mutation.
-
Next-Generation Sequencing (NGS): For a more quantitative analysis of editing efficiency, perform deep sequencing of the target region.
-
Generation of Mutant Influenza Virus using Reverse Genetics
-
Prepare Plasmids: Prepare high-quality plasmid DNA for the eight influenza virus segments. For the neuraminidase segment, use the edited plasmid pool from the previous step. The other seven plasmids will encode the remaining viral genes (PB2, PB1, PA, HA, NP, M, and NS) of the A/California/04/2009 (H1N1) strain in the pHW2000 vector.
-
Transfection for Virus Rescue: Co-transfect a co-culture of HEK293T and MDCK cells with the eight influenza plasmids using a transfection reagent.[11][12]
-
Virus Amplification: After 48-72 hours, harvest the supernatant containing the rescued virus and amplify it by infecting fresh MDCK cells.
-
Plaque Purification: Perform plaque assays on MDCK cells to isolate clonal viral populations.
-
Genotypic Verification: Pick individual plaques, amplify the virus, extract the viral RNA, and perform RT-PCR followed by Sanger sequencing of the neuraminidase gene to confirm the presence of the this compound codon mutation in the clonal virus stock.
Phenotypic Characterization of the Mutant Virus
-
Neuraminidase Activity Assay:
-
Use a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13][14][15]
-
Incubate serial dilutions of the wild-type and mutant viruses with the MUNANA substrate.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) over time to determine the enzyme kinetics (Vmax and Km).
-
-
Antiviral Susceptibility Assay:
-
Perform a neuraminidase inhibition assay by pre-incubating the viruses with serial dilutions of neuraminidase inhibitors (e.g., oseltamivir, zanamivir) before adding the MUNANA substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.
-
-
Viral Growth Kinetics:
-
Infect MDCK cells with the wild-type and mutant viruses at a low multiplicity of infection (MOI).
-
Collect supernatant at various time points (e.g., 12, 24, 36, 48 hours post-infection).
-
Determine the viral titer at each time point using a TCID50 assay or plaque assay to compare the replication efficiency of the viruses.
-
Visualizations
Figure 1: Experimental workflow for CRISPR-Cas9 mediated editing of the neuraminidase this compound codon.
Figure 2: Mechanism of homology-directed repair for this compound codon editing.
Figure 3: Impact of this compound edit on neuraminidase function.
References
- 1. Mechanism of 150-cavity formation in influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticity of 150-Loop in Influenza Neuraminidase Explored by Hamiltonian Replica Exchange Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 3. Plasticity of 150-Loop in Influenza Neuraminidase Explored by Hamiltonian Replica Exchange Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of the CRISPR/Cas9 System to Study Regulation Pathways of the Cellular Immune Response to Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Reverse Genetics—Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Optimizing CRISPR/Cas9 Editing of Repetitive Single Nucleotide Variants [frontiersin.org]
- 10. Deep mutational scanning of influenza A virus neuraminidase facilitates the identification of drug resistance mutations in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
protocol for expressing recombinant neuraminidase with specific SA-152
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuraminidase (NA) is a critical surface glycoprotein (B1211001) of the influenza virus that facilitates the release of progeny virions from infected host cells, making it a key target for antiviral drug development. The production of high-quality recombinant neuraminidase is essential for structural studies, vaccine development, and high-throughput screening of potential inhibitors. This document provides a detailed protocol for the expression, purification, and characterization of recombinant neuraminidase, with a focus on generating functionally active protein suitable for downstream applications. While this protocol provides a general framework, specific details may require optimization for different neuraminidase subtypes and expression systems.
Gene Cloning and Vector Construction
The initial step involves obtaining the gene encoding the neuraminidase of interest and cloning it into a suitable expression vector. The choice of vector and expression system (e.g., bacterial, yeast, insect, or mammalian) is critical and will influence protein folding, post-translational modifications, and yield.[1][2][3][4] The baculovirus-insect cell system is a widely used platform for producing recombinant neuraminidase due to its capacity for proper protein folding and glycosylation.[1][2][5][6]
Protocol: Cloning of Neuraminidase Gene into Baculovirus Transfer Vector
-
Gene Synthesis and Codon Optimization: Synthesize the neuraminidase gene sequence. For expression in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five™), codon optimization is recommended to enhance translation efficiency.
-
Primer Design: Design primers for PCR amplification of the neuraminidase gene. The primers should include restriction sites compatible with the chosen baculovirus transfer vector (e.g., pFastBac). A Kozak sequence (GCCACC) can be included upstream of the start codon to facilitate efficient initiation of translation in eukaryotic systems.[3]
-
Inclusion of Tags and Domains:
-
Signal Peptide: To ensure secretion of the recombinant protein into the culture medium, a signal peptide sequence (e.g., from honeybee melittin (B549807) or an insect virus) should be fused to the N-terminus of the neuraminidase.[3]
-
Affinity Tag: A hexa-histidine (6xHis) tag is commonly added to the N- or C-terminus to facilitate purification by immobilized metal affinity chromatography (IMAC).[1][3][7]
-
Tetramerization Domain: As viral neuraminidase functions as a homotetramer, including a tetramerization domain (e.g., from human vasodilator-stimulated phosphoprotein) can promote the formation of the native quaternary structure.[3]
-
-
PCR Amplification: Perform PCR to amplify the neuraminidase gene construct.
-
Restriction Digest and Ligation: Digest both the PCR product and the baculovirus transfer vector with the selected restriction enzymes. Ligate the digested gene insert into the linearized vector.
-
Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α).
-
Verification: Select positive clones and verify the insertion of the neuraminidase gene by colony PCR, restriction digestion, and Sanger sequencing.[4][8]
Generation of Recombinant Baculovirus
Once the neuraminidase gene is successfully cloned into the transfer vector, the next step is to generate a recombinant baculovirus that will be used to infect insect cells for protein expression.
Protocol: Bac-to-Bac® Baculovirus Expression System
-
Transformation of Bacmid DNA: Transform the recombinant transfer vector into competent E. coli DH10Bac™ cells. These cells contain a bacmid (a large baculovirus shuttle vector) and a helper plasmid.
-
Selection and Isolation of Recombinant Bacmid DNA: Select colonies containing the recombinant bacmid by blue-white screening. Isolate the high-molecular-weight recombinant bacmid DNA.
-
Transfection of Insect Cells: Transfect Spodoptera frugiperda (Sf9) insect cells with the purified recombinant bacmid DNA using a suitable transfection reagent.
-
Harvesting and Amplification of Baculovirus: Harvest the supernatant containing the P1 generation of recombinant baculovirus 72-96 hours post-transfection.[1] Amplify the viral stock by infecting fresh Sf9 cell cultures to generate a high-titer P2 or P3 viral stock for large-scale protein expression.
Recombinant Protein Expression
Large-scale expression of the recombinant neuraminidase is achieved by infecting insect cells with the high-titer baculovirus stock.
Protocol: Large-Scale Expression in Insect Cells
-
Cell Culture: Grow Sf9 or High Five™ insect cells in suspension culture using an appropriate insect cell culture medium to the desired cell density.
-
Infection: Infect the insect cell culture with the recombinant baculovirus at an optimized multiplicity of infection (MOI).
-
Incubation: Incubate the infected cell culture for 72-96 hours at 27°C with shaking.[1]
-
Harvesting: Separate the culture supernatant, which contains the secreted recombinant neuraminidase, from the cells by centrifugation.[1][9]
Protein Purification
The secreted recombinant neuraminidase is purified from the culture supernatant, typically using immobilized metal affinity chromatography (IMAC) if a His-tag was included in the construct.
Protocol: Purification of His-tagged Recombinant Neuraminidase
-
Clarification of Supernatant: Clarify the cell culture supernatant by centrifugation and filtration to remove any remaining cells and debris.
-
IMAC Column Preparation: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column with a binding buffer (e.g., 50 mM Tris, 300 mM NaCl, 10-20 mM imidazole (B134444), pH 8.0).[1][7]
-
Protein Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins. A wash step with a slightly higher imidazole concentration (e.g., 40 mM) can be performed to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound recombinant neuraminidase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).[1][7]
-
Buffer Exchange and Concentration: Concentrate the eluted protein fractions and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4) using ultrafiltration.[9]
-
Purity Assessment: Analyze the purity of the recombinant neuraminidase by SDS-PAGE and Western blot analysis using an anti-His tag antibody.[1]
Characterization of Recombinant Neuraminidase
The final step is to characterize the purified recombinant neuraminidase to ensure its structural integrity and functional activity.
Protocol: Neuraminidase Activity Assay
The activity of recombinant neuraminidase is commonly measured using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11][12]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[11]
-
Prepare a stock solution of MUNANA substrate.
-
Prepare a stop solution (e.g., 0.1 M glycine, pH 10.7, with 25% ethanol).
-
-
Assay Procedure:
-
Data Measurement and Analysis:
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
The neuraminidase activity is proportional to the rate of 4-MU production.[11]
-
Quantitative Data Summary
The following table presents illustrative quantitative data that might be obtained during the expression and purification of recombinant neuraminidase. Actual results will vary depending on the specific neuraminidase construct, expression system, and purification protocol.
| Parameter | Value | Reference |
| Expression Yield | ||
| H7N9 NA (Baculovirus) | 0.2 - 0.7 mg/L | [1] |
| 1918 H1N1 NA (HEK293) | >3000 EU/mL | [3] |
| Purification | ||
| Purification Fold (1918 H1N1 NA) | 38.4-fold | [3] |
| Final Yield (1918 H1N1 NA) | 1.4% | [3] |
| Enzyme Kinetics | ||
| K_m for MUNANA | 86.49 ± 0.1 µM | [12] |
Visualizations
Experimental Workflow for Recombinant Neuraminidase Expression
Caption: Workflow for recombinant neuraminidase production.
Logical Flow of Neuraminidase Activity Assay
Caption: Logical flow of the neuraminidase activity assay.
References
- 1. Expression of Functional Recombinant Hemagglutinin and Neuraminidase Proteins from the Novel H7N9 Influenza Virus Using the Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Neuraminidase Immunogenicity of Influenza A Viruses by Rewiring RNA Packaging Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of recombinant neuraminidase as a potentially broadly protective influenza virus vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eswi.org [eswi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. [Synthesis, cloning and determination of the primary structure of a full-size DNA copy of the neuraminidase gene from influenza virus type A subtype H1N1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Expression of Stable Neuraminidase SA-152 Mutants
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of stable neuraminidase SA-152 mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when expressing neuraminidase (NA) this compound mutants?
A1: Mutations at the this compound position, a conserved catalytic residue, can present several challenges.[1] These mutants are often associated with reduced enzymatic activity and decreased protein stability.[2][3] Key challenges include:
-
Low Expression Yields: The instability of the mutant protein can lead to lower overall expression levels.
-
Misfolding and Aggregation: Changes in the active site can disrupt the proper folding of the protein, leading to the formation of insoluble aggregates, particularly in bacterial expression systems.
-
Reduced Enzymatic Activity: As R152 is a crucial catalytic residue, mutations at this site can significantly impair the enzyme's function.[1][4]
-
Altered Glycosylation: In eukaryotic systems, improper folding can affect the glycosylation pattern, which is important for function and immunogenicity.[5][6]
Q2: Which expression system is best suited for producing this compound mutants?
A2: The choice of expression system depends on the specific research goals.
-
E. coli : This system is cost-effective for high-yield protein production. However, challenges include the lack of post-translational modifications like glycosylation and the common formation of insoluble inclusion bodies.[5][7] The reducing environment of the E. coli cytoplasm is also not ideal for the formation of disulfide bonds essential for NA stability.[5]
-
Baculovirus-Insect Cells: This system can produce large quantities of soluble and active neuraminidase with some post-translational modifications.[5] It is a widely used system for producing recombinant NA for structural and immunological studies.
-
Mammalian Cells (e.g., HEK293): These cells produce neuraminidase with glycosylation patterns that closely resemble the native viral protein, which is critical for immunological and inhibitor-binding studies.[5][8] Recent advancements have significantly improved expression yields in these systems.[8]
Q3: How do mutations at the this compound position affect the biochemical properties of neuraminidase?
A3: Mutations at the catalytic residue R152 can significantly alter the biochemical properties of the enzyme. For instance, an R152K mutation has been shown to lead to:
-
Reduced affinity for the substrate: This is indicated by a substantial increase in the Michaelis constant (Km).
-
Decreased sensitivity to neuraminidase inhibitors (NAIs): This is reflected in higher IC50 values for inhibitors like oseltamivir (B103847) and zanamivir.
Troubleshooting Guides
Problem 1: Low or No Expression of the this compound Mutant
| Possible Cause | Troubleshooting Steps |
| Protein Instability | Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.[9][10] |
| Add stabilizing sequences or fusion tags (e.g., MBP, SUMO) to your construct to enhance solubility and stability.[9][10] | |
| Codon Bias | Optimize the codons of your neuraminidase gene for the specific expression host (e.g., E. coli, insect cells, mammalian cells).[10] |
| Plasmid Integrity | Verify the sequence of your expression construct to ensure the mutation was correctly introduced and that there are no other unintended mutations. |
| Inefficient Transfection/Transformation | Optimize the transfection (for mammalian/insect cells) or transformation (for E. coli) protocol. Use high-quality plasmid DNA. |
Problem 2: The Expressed this compound Mutant is Insoluble (Inclusion Bodies in E. coli)
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Reduce the inducer (e.g., IPTG) concentration and lower the induction temperature. |
| Improper Folding Environment | Use specialized E. coli strains that promote disulfide bond formation in the cytoplasm (e.g., SHuffle T7). |
| Co-express molecular chaperones to assist in proper protein folding. | |
| Protein Aggregation | If optimizing expression conditions fails, purify the protein from inclusion bodies and perform in vitro refolding. This often requires screening a matrix of refolding conditions. |
Problem 3: Purified this compound Mutant has Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Folding | Ensure that purification is performed at low temperatures (4°C) to maintain protein stability. |
| Suboptimal Buffer Conditions | The final storage buffer should have an optimal pH (typically around 6.0-6.5) and contain necessary co-factors like Ca²⁺, which is crucial for NA stability and activity.[11] |
| Absence of Tetrameric Structure | If expressing a soluble, truncated version of neuraminidase, include a tetramerization domain in your construct to promote the formation of the active tetramer. |
| Denaturation during Purification | Handle the purified protein gently, avoiding harsh conditions like vigorous vortexing or repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Impact of R152K Mutation on Neuraminidase Inhibitor Susceptibility
| Inhibitor | Fold Increase in IC50 vs. Wild-Type |
| Oseltamivir | 10 to 100-fold |
| Zanamivir | >100-fold |
| Peramivir | 10 to 100-fold |
| Laninamivir | 10 to 100-fold |
Data is generalized from qualitative descriptions in the literature.
Table 2: Effect of R152K Mutation on Neuraminidase Enzyme Kinetics
| Parameter | Wild-Type | R152K Mutant |
| Km (µM) | ~20 | ~200 |
Data is generalized from qualitative descriptions in the literature.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Neuraminidase at Position 152
This protocol is a general guideline based on standard site-directed mutagenesis procedures.
1. Primer Design:
-
Design forward and reverse primers (25-45 bases in length) containing the desired mutation at the this compound codon.
-
The mutation should be in the middle of the primers with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
A typical reaction mixture includes:
-
5-50 ng of template plasmid (containing the wild-type neuraminidase gene)
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTP mix
-
High-fidelity polymerase buffer
-
High-fidelity DNA polymerase
-
ddH₂O to the final volume
-
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
3. DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.
-
Incubate at 37°C for at least 1 hour.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate on selective media and incubate overnight.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies (miniprep).
-
Sequence the entire neuraminidase gene to confirm the desired mutation and the absence of any unwanted mutations.
Protocol 2: Expression and Purification of Recombinant Neuraminidase from HEK293-6E Cells
This protocol is adapted from a method for expressing soluble, active neuraminidase.[5][8]
1. Construct Design:
-
Clone the gene for the this compound mutant neuraminidase (lacking the transmembrane domain) into a mammalian expression vector (e.g., pTT5).
-
Include a secretion signal at the N-terminus and a His-tag at the C-terminus for purification. A tetramerization domain should also be included to ensure the formation of the active tetramer.
2. Cell Culture and Transfection:
-
Culture suspension-adapted HEK293-6E cells in a suitable medium (e.g., F17) to the desired density.
-
Transiently transfect the cells with the expression plasmid using a transfection reagent like polyethyleneimine (PEI).
3. Expression:
-
Incubate the transfected cells for 5-7 days to allow for protein expression and secretion into the culture medium.
4. Harvesting and Clarification:
-
Pellet the cells by centrifugation.
-
Collect the supernatant containing the secreted neuraminidase.
-
Clarify the supernatant by further centrifugation and filtration (0.22 µm filter).
5. Purification (Immobilized Metal Affinity Chromatography - IMAC):
-
Equilibrate an IMAC column (e.g., Ni-NTA) with a binding buffer (e.g., 20 mM Tris, 500 mM NaCl, 20 mM imidazole (B134444), pH 7.4).
-
Load the clarified supernatant onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the His-tagged neuraminidase with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
6. Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.
-
Store the purified protein at -80°C.
Visualizations
Caption: Workflow for expression and analysis of this compound mutants.
Caption: Troubleshooting logic for low expression of this compound mutants.
References
- 1. Importance of Neuraminidase Active-Site Residues to the Neuraminidase Inhibitor Resistance of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Universal Epitope of Influenza A Viral Neuraminidase Fundamentally Contributes to Enzyme Activity and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic and framework mutations in the neuraminidase active site of influenza viruses that are resistant to 4-guanidino-Neu5Ac2en - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed mutation of the active site of influenza neuraminidase and implications for the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-neuraminidase immunity in the combat against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomatik.com [biomatik.com]
- 10. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Neuraminidase Activity Assays for Low-Activity Mutants
Welcome to the Technical Support Center for Neuraminidase Activity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments, particularly when working with low-activity neuraminidase mutants.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any or very low neuraminidase (NA) activity with my mutant virus. What are the possible causes and solutions?
Low or no detectable NA activity, a common challenge with certain mutants, can stem from several factors.[1][2] A primary reason could be that some mutant viruses inherently exhibit extremely low NA activity.[2] In such cases, it is recommended to use a neat (undiluted) virus concentration for testing.[2] Additionally, repeated freeze-thaw cycles of your virus stock can lead to a loss of enzyme activity; it is always best to use fresh aliquots.[1] Other factors to consider include ensuring the virus was successfully added to the reaction and that the correct virus dilution was used if applicable.[2] Insufficient incubation time can also lead to low signal, so it is crucial to adhere to the protocol's specified times.[1][2]
Q2: My assay is showing a high background fluorescence signal. What could be the cause?
High background fluorescence can obscure the true signal from enzymatic activity, leading to a low signal-to-noise ratio and inaccurate results.[3] Common causes include:
-
Substrate Degradation: The fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time. It is advisable to use a fresh batch of the substrate and protect it from prolonged light exposure.[1][2][4]
-
Contamination: Bacterial or fungal contamination in reagents or cell cultures can cause non-specific fluorescence.[1] Ensure all materials are sterile.[1]
-
Incorrect Plate Type: Using black 96-well plates is recommended to minimize background fluorescence from neighboring wells.[1]
Q3: How can I improve the sensitivity of my assay for low-activity mutants?
When dealing with mutants that have drastically reduced enzymatic activity, increasing the assay's sensitivity is crucial.[5] Consider the following strategies:
-
Increase Enzyme Concentration: As mentioned, using a higher concentration of the virus preparation (e.g., neat virus) can help overcome low intrinsic activity.[2]
-
Optimize Reaction Conditions: While standard protocols provide a good starting point, you may need to optimize parameters such as substrate concentration, pH, and incubation time for your specific mutant.
-
Alternative Assay Platforms: If the fluorescence-based MUNANA assay is not sensitive enough, consider using a chemiluminescence-based assay. These assays, which utilize substrates like NA-Star®, can be five- to 50-fold more sensitive than their fluorescent counterparts due to a higher signal-to-noise ratio.[6][7]
Q4: My results show high variability between replicate wells. How can I improve this?
High variability can be attributed to several factors, primarily related to technical execution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions and adding reagents, is a common source of variability. Using calibrated multichannel pipettes can improve consistency.[1]
-
Inconsistent Incubation Times: Ensure that all wells are incubated for the same duration.
-
Plate Reader Settings: Verify that the plate reader settings (e.g., excitation and emission wavelengths) are correct for the fluorescent product (4-methylumbelliferone).
Troubleshooting Guides
Guide 1: No or Low Signal
This guide provides a systematic approach to troubleshooting experiments where you observe little to no neuraminidase activity.
| Step | Parameter to Check | Recommended Action | Reference |
| 1 | Virus Integrity | Use fresh aliquots to avoid degradation from freeze-thaw cycles. | [1] |
| 2 | Virus Concentration | For very low activity mutants, use neat (undiluted) virus. | [2] |
| 3 | Substrate (MUNANA) | Use a fresh batch of MUNANA substrate; check for degradation. | [1] |
| 4 | Assay Buffer | Ensure the pH and composition of the assay buffer are correct (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5). | [1][8] |
| 5 | Incubation Time | Verify that the enzyme-substrate incubation time is sufficient as per the protocol. | [1] |
| 6 | Plate Reader Settings | Confirm the excitation and emission wavelengths are set correctly for 4-methylumbelliferone (B1674119) (4-MU), typically Ex: 355-365 nm, Em: 450-460 nm. | [1][2][5] |
| 7 | Assay Sensitivity | If signal remains low, consider increasing incubation time or enzyme concentration. | |
| 8 | Alternative Methods | For extremely low activity, consider a more sensitive chemiluminescence-based assay. | [6] |
Guide 2: High Background Fluorescence
This guide outlines steps to identify and mitigate sources of high background fluorescence.
| Potential Cause | Troubleshooting Step | Expected Outcome | Reference |
| Substrate Degradation | Prepare fresh MUNANA solution and protect from light. Compare background with old vs. new substrate. | Lower background fluorescence in wells with fresh substrate. | [1][2] |
| Reagent Contamination | Use sterile, filtered buffers and reagents. Check for visible signs of contamination. | Reduced background signal when using fresh, sterile reagents. | [1] |
| Incorrect Plate Type | Use black, opaque 96-well plates designed for fluorescence assays. | Minimized bleed-through from adjacent wells and lower overall background. | [1] |
| Spectroscopic Interference | Be aware that the MUNANA substrate itself can interfere with the fluorescence measurement of the 4-MU product, especially at high substrate concentrations. | Correction for this interference may be necessary for accurate kinetic measurements. | [8] |
Experimental Protocols
Standard MUNANA-Based Neuraminidase Activity Assay
This protocol is adapted from standard methods for determining neuraminidase activity using the fluorogenic substrate MUNANA.[2][4]
Materials:
-
Fluorescent Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Prepare a working solution of 300 µM in assay buffer.[2][4] Store stock solutions at -20°C and protect from light.[2][4]
-
Stop Solution: 0.1 M Glycine in 25% ethanol, pH 10.7.[1]
-
Control/Reference Virus: A wild-type or known-activity virus.
-
Test Virus: Your low-activity mutant.
-
Equipment: Black 96-well microplates, multichannel pipette, fluorescence microplate reader (Excitation: 355-365 nm, Emission: 450-460 nm).[1][2][5]
Procedure:
-
Prepare Virus Dilutions:
-
For standard viruses, perform serial two-fold dilutions in assay buffer.
-
For low-activity mutants, start with a neat virus preparation.[2]
-
-
Plate Setup:
-
Add 50 µL of diluted virus or neat virus preparation to the wells of a black 96-well plate.
-
Include controls:
-
Virus-only control: No inhibitor (for 100% activity).
-
Buffer-only control (blank): No virus, no inhibitor (for background fluorescence).[1]
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 20-30 minutes.[8]
-
-
Initiate Reaction:
-
Incubation:
-
Stop Reaction:
-
Read Fluorescence:
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average background fluorescence (from buffer-only wells) from all other readings.
-
Plot the relative fluorescence units (RFU) against the virus dilution to determine the activity. For low-activity mutants, the signal from the neat virus will be the primary data point.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influenza Virus Neuraminidases with Reduced Enzymatic Activity That Avidly Bind Sialic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield of Recombinant Neuraminidase SA-152
Welcome to the technical support center for recombinant neuraminidase SA-152 protein production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during their experiments, with a primary focus on overcoming low protein yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for specific issues you may encounter during the expression and purification of recombinant neuraminidase this compound.
Expression & Induction Issues
Q1: My recombinant neuraminidase this compound is not expressing or is expressing at very low levels. What are the potential causes and solutions?
A1: Low or non-existent expression is a common hurdle. The root cause can range from the genetic construct to the host cell's metabolic burden. Key factors to investigate include:
-
Codon Bias: The genetic code of your this compound construct may contain codons that are infrequently used by your expression host (e.g., E. coli), leading to inefficient translation.[1][2][3]
-
Solution: Optimize the codon usage of your this compound gene for your specific expression system. This can significantly improve translational efficiency without altering the amino acid sequence.
-
-
Vector and Promoter Choice: The expression vector's copy number and the promoter's strength are critical.[4] A high copy number vector with a strong promoter can sometimes overwhelm the host cell's machinery.
-
Solution: Experiment with vectors having different copy numbers and promoters of varying strengths. A weaker promoter might lead to a lower expression rate but result in a higher yield of correctly folded, soluble protein.
-
-
Protein Toxicity: The this compound protein itself might be toxic to the host cells, leading to reduced cell growth and, consequently, low protein yield.
Q2: My this compound protein is forming insoluble inclusion bodies in E. coli. How can I increase its solubility?
A2: Inclusion body formation is a frequent challenge when expressing viral proteins in bacterial systems.[6][7] Here are several strategies to enhance the solubility of your recombinant neuraminidase:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding.[4]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and reduce the likelihood of aggregation.[7][8]
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of your recombinant protein.[9][10][11]
-
Solution: Co-express your this compound protein with a chaperone system (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
-
-
Choice of E. coli Strain: Some strains are better suited for producing proteins that require disulfide bonds.
-
Solution: Utilize engineered E. coli strains with a more oxidizing cytoplasm (e.g., SHuffle T7) to promote the formation of disulfide bonds, which can be crucial for neuraminidase stability.[12]
-
-
Refolding from Inclusion Bodies: If the above strategies are not successful, you can purify the inclusion bodies and then refold the protein.
-
Solution: This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a refolding process, often through dialysis or rapid dilution into a refolding buffer.
-
Purification & Activity Issues
Q3: I am losing a significant amount of my this compound protein during purification. How can I improve the yield of the purified protein?
A3: Protein loss during purification can occur at various stages. A systematic approach is needed to identify and minimize these losses.
-
Inefficient Cell Lysis: Incomplete lysis will result in a lower amount of protein being released for purification.
-
Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is optimized for your cell density and volume. Monitor lysis efficiency through microscopy.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add a protease inhibitor cocktail to your lysis and purification buffers.[5] Perform all purification steps at low temperatures (4°C) to minimize protease activity.
-
-
Suboptimal Chromatography Conditions: Incorrect buffer pH, salt concentration, or choice of chromatography resin can lead to poor binding or elution of your protein.
-
Solution: Optimize the pH and salt concentration of your buffers for each chromatography step. Screen different types of resins (e.g., affinity, ion-exchange, size-exclusion) to find the most effective purification strategy. Monitor each step by SDS-PAGE to track your protein of interest.
-
Q4: My purified neuraminidase this compound has low or no enzymatic activity. What could be the problem?
A4: The lack of activity in a purified enzyme can be due to several factors related to its structure and the assay conditions.
-
Incorrect Folding and Oligomerization: Neuraminidase is active as a tetramer.[13][14] If the protein is not correctly folded or assembled into its tetrameric form, it will not be active.
-
Solution: Ensure your construct includes a tetramerization domain if you are expressing a soluble version of the neuraminidase head domain.[15] Analyze the oligomeric state of your purified protein using size-exclusion chromatography.
-
-
Improper Assay Conditions: The enzymatic activity of neuraminidase is sensitive to pH and the presence of certain ions.
-
Solution: Verify that your assay buffer has the optimal pH (typically around 6.0-6.5) and contains essential cofactors like Ca²⁺.[6]
-
-
Enzyme Instability: The purified protein may be unstable and lose activity over time.
-
Solution: Store the purified enzyme in an appropriate buffer at -80°C. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Optimization of Recombinant Neuraminidase Yield in E. coli
This table summarizes quantitative data from studies on optimizing recombinant neuraminidase expression in E. coli, highlighting the impact of different induction parameters on protein yield.
| Parameter | Condition 1 | Yield (Condition 1) | Condition 2 | Yield (Condition 2) | Fold Increase | Reference |
| IPTG Concentration | 1.0 mM | 58.97 ± 0.58 U/g | 1.82 mM | 112.97 ± 2.82 U/g | ~1.9x | [6][13] |
| Induction Temperature | 20°C | Lower Yield | 37°C | 2.3x higher than 20°C | ~2.3x | |
| Induction Time | 3 h | 3.4 µg/mL | 3 h (optimized temp & IPTG) | 7.6 µg/mL | ~2.2x | [8] |
| Propagation Time | 4.7 h | Lower NA Yield | 7.72 h | Higher NA Yield | - | [6][13] |
Note: Yields are presented in the units reported in the respective studies. U/g refers to units of enzyme activity per gram of dry biomass.
Experimental Protocols
1. Expression of Recombinant Neuraminidase this compound in E. coli
-
Transformation: Transform the expression vector containing the codon-optimized this compound gene into a suitable E. coli strain (e.g., BL21(DE3) or SHuffle T7).
-
Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C or 30°C) and add the inducer (e.g., IPTG to a final concentration of 0.1 - 1.0 mM).
-
Expression: Continue to incubate the culture with shaking for the desired expression time (e.g., 4-16 hours).
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
2. Purification of Recombinant Neuraminidase this compound
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.
-
Affinity Chromatography: If using a His-tagged protein, load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange/Polishing: Exchange the buffer of the eluted protein fractions into a suitable storage buffer using dialysis or a desalting column. For higher purity, an additional purification step like size-exclusion chromatography can be performed.
3. Neuraminidase Activity Assay (Fluorescence-Based)
This protocol is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, pH 6.5, 4 mM CaCl₂.
-
Substrate Stock Solution: Prepare a 10 mM stock of MUNANA in DMSO.
-
Substrate Working Solution: Dilute the MUNANA stock to 100 µM in assay buffer.
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of your purified neuraminidase sample (diluted in assay buffer).
-
Include a "no enzyme" control (50 µL of assay buffer).
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the fluorescence in a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Enzyme activity can be quantified by comparing the fluorescence values to a standard curve of 4-methylumbelliferone (B1674119) (4-MU).
-
Visualizations
Caption: Workflow for recombinant neuraminidase this compound expression and purification.
Caption: Troubleshooting logic for low yield of recombinant neuraminidase this compound.
References
- 1. Recombinant expression and functional characterization of influenza A virus neuraminidase in a mammalian cell system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant expression and functional characterization of influenza A virus neuraminidase in a mammalian cell system [flu.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. forum.graphviz.org [forum.graphviz.org]
- 5. Optimization of an Inclusion Body-Based Production of the Influenza Virus Neuraminidase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Functional Recombinant Hemagglutinin and Neuraminidase Proteins from the Novel H7N9 Influenza Virus Using the Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Optimization of an Inclusion Body-Based Production of the Influenza Virus Neuraminidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Neuraminidase 150-Loop Variants
This technical support center provides troubleshooting guidance for researchers encountering challenges in the crystallization of influenza neuraminidase, with a specific focus on variants harboring mutations in the flexible 150-loop.
Frequently Asked Questions (FAQs)
Q1: Why is the 150-loop of neuraminidase a common source of crystallization problems?
The 150-loop of influenza neuraminidase is an inherently flexible region that can adopt multiple conformations, often referred to as "open" and "closed" states.[1][2][3] This conformational heterogeneity is a major obstacle to forming a well-ordered crystal lattice, which is essential for successful X-ray crystallography. Mutations within or near this loop can further exacerbate this flexibility, leading to aggregation, phase separation, or the growth of poorly diffracting crystals.
Q2: What are the first steps I should take if my neuraminidase 150-loop variant is not crystallizing?
First, ensure your protein is of high purity (>95%), monodisperse, and stable in solution. Dynamic Light Scattering (DLS) can be a valuable tool to assess for aggregation. If the protein sample itself is not optimal, crystallization is unlikely to succeed. Once you have a high-quality sample, initial troubleshooting should focus on broad screening of crystallization conditions, varying precipitants, pH, and temperature.
Q3: Are there any known successful crystallization conditions for neuraminidase that I can use as a starting point?
Yes, several studies have reported successful crystallization of neuraminidase. These conditions can serve as a valuable starting point for your own experiments. It is important to note that optimal conditions can vary significantly between different neuraminidase subtypes and variants.
Q4: Can additives in the crystallization buffer help with the flexibility of the 150-loop?
Yes, additives can be very effective. Small molecules, such as substrates, substrate analogs, or inhibitors, can bind to the active site and stabilize the 150-loop in a single conformation.[4] Other additives, like detergents or small polyamines, can help to mediate crystal contacts and improve crystal quality.[5]
Q5: My crystals are very small or diffract poorly. What can I do to improve them?
Poor diffraction is often a sign of internal disorder within the crystal. For neuraminidase 150-loop variants, this is likely due to the loop's residual flexibility. To improve crystal quality, you can try micro-seeding, varying the crystallization temperature, or introducing stabilizing ligands. Dehydration of crystals can also sometimes improve diffraction.
Troubleshooting Guides
Problem 1: Protein Precipitation or Aggregation During Crystallization Trials
Possible Cause: The protein concentration may be too high for the specific conditions, or the buffer conditions may be promoting aggregation. The inherent flexibility of the 150-loop can also expose hydrophobic patches that lead to non-specific aggregation.
Solutions:
-
Optimize Protein Concentration: Systematically screen a range of protein concentrations. A pre-crystallization test (PCT) can help determine an appropriate starting concentration.
-
Buffer Optimization: Screen a wider range of pH and buffer systems. Ensure the pH is sufficiently far from the protein's isoelectric point.
-
Use Additives: The inclusion of small amounts of non-denaturing detergents or glycerol (B35011) can sometimes prevent aggregation.
-
Construct Engineering: If aggregation persists, consider designing a new construct that removes highly flexible or hydrophobic regions, if they are not essential for the protein's integrity.
Problem 2: Phase Separation (Formation of Oil-Like Droplets) Instead of Crystals
Possible Cause: This is common when using high concentrations of polyethylene (B3416737) glycol (PEG) as a precipitant. It indicates that the conditions are in a region of the phase diagram that favors liquid-liquid phase separation over nucleation.
Solutions:
-
Vary Precipitant Concentration: Fine-tune the concentration of the precipitant. A slight decrease can sometimes move the condition into the nucleation zone.
-
Change the Precipitant: Switch to a different class of precipitant, such as salts (e.g., ammonium (B1175870) sulfate) or a different molecular weight PEG.
-
Adjust Temperature: Lowering the temperature can sometimes favor crystallization over phase separation.
-
Protein Modification: Surface entropy reduction, by mutating flexible surface residues like lysine (B10760008) or glutamate (B1630785) to alanine, can reduce the propensity for phase separation.[3][6]
Problem 3: No Crystals or Only Amorphous Precipitate After Extensive Screening
Possible Cause: The conformational heterogeneity of the 150-loop is preventing the formation of a stable, ordered crystal lattice.
Solutions:
-
Ligand Soaking or Co-crystallization: The addition of a ligand that binds in or near the active site can lock the 150-loop into a single conformation.[7] Try both soaking the ligand into existing (even poor) crystals and co-crystallizing the protein-ligand complex from the start.
-
Limited In-Situ Proteolysis: Adding a small amount of a protease (e.g., chymotrypsin, trypsin) to the crystallization drop can sometimes trim flexible loops, leading to a more rigid core that is easier to crystallize.[8]
-
Construct Redesign: This is a more involved approach, but highly effective. Consider creating a variant where the 150-loop is truncated or replaced with a shorter, less flexible sequence, if this does not disrupt the overall fold.
-
Co-crystallization with Antibody Fragments: Using Fab or nanobody fragments that bind to the neuraminidase can provide a rigid scaffold that facilitates crystallization.[1][3][9]
Data Presentation
Table 1: Starting Crystallization Conditions for Neuraminidase
| Neuraminidase Type | Protein Concentration (mg/mL) | Precipitant | Buffer | Temperature (°C) | Reference |
| H1N1 | 8.5 | 12% (w/v) PEG 20,000 | 100 mM MES, pH 6.5 | 4 | [10] |
| N2 | 10 | 12% (w/v) PEG 3350 | 0.1 M HEPES, pH 7.5 | Not Specified | [2] |
| Vibrio cholerae | Not Specified | Polyethylene glycol | pH 7.2 | Not Specified | [4] |
| Salmonella typhimurium LT2 | Not Specified | Potassium phosphate | pH 7.2 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Purification of Recombinant Neuraminidase Head Domain
This protocol is a general guideline and may require optimization for specific constructs.
-
Expression: Express the neuraminidase head domain construct (typically with a His-tag) in a suitable expression system, such as HEK293 or insect cells.[2][10]
-
Cell Lysis and Clarification: Harvest the cells and lyse them in a buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA or other suitable affinity column. Wash the column extensively and elute the protein with an imidazole (B134444) gradient.[2]
-
Tag Removal (Optional): If a cleavable tag was used, digest the eluted protein with the appropriate protease (e.g., thrombin, TEV protease).[2]
-
Second Affinity Chromatography: Pass the digested protein back over the affinity column to remove the cleaved tag and any remaining uncleaved protein.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a gel filtration column (e.g., Superdex 200) equilibrated in a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).[2][10] This step is crucial for separating oligomeric states and removing aggregates.
-
Concentration and Storage: Pool the fractions containing the pure, monomeric protein and concentrate to the desired concentration for crystallization trials. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Setting Up a Crystallization Screen
-
Prepare the Protein: Thaw an aliquot of the purified protein on ice. Centrifuge at high speed for 10-15 minutes to remove any small aggregates.
-
Screen Selection: Choose a variety of commercial crystallization screens that cover a wide range of precipitants, salts, and pH values. Sparse matrix screens are a good starting point.[11]
-
Set Up Drops: Use the hanging-drop or sitting-drop vapor diffusion method.[12][13]
-
Hanging Drop: Pipette 1 µL of the protein solution and 1 µL of the reservoir solution onto a siliconized coverslip. Invert the coverslip over the reservoir and seal with grease.
-
Sitting Drop: Pipette the protein and reservoir solutions into a dedicated drop post within the well. Seal the well with clear tape.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the drops under a microscope over several weeks, looking for the formation of crystals.
Visualizations
Caption: General workflow for protein crystallization.
Caption: Troubleshooting decision tree for neuraminidase crystallization.
References
- 1. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary crystallographic analysis of neuraminidase N2 from a new influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of protein engineering to enhance crystallizability and improve crystal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and preliminary crystallographic study of neuraminidase from Vibrio cholerae and Salmonella typhimurium LT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of flexibility and molecular shape in the crystallization of proteins by surface mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. anl.gov [anl.gov]
- 9. Crystallization and preliminary X-ray analysis of type B influenza virus neuraminidase complexed with antibody Fab fragments [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. Protein crystallization - Wikipedia [en.wikipedia.org]
- 13. opentrons.com [opentrons.com]
Technical Support Center: Refining Site-Directed Mutagenesis Protocols for the NA Gene
Welcome to the technical support center for site-directed mutagenesis of the influenza neuraminidase (NA) gene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in site-directed mutagenesis of the NA gene?
A1: Primer design is arguably the most critical step.[1][2] Poorly designed primers can lead to failed PCR amplification, incorrect mutations, or no mutations at all. For a gene like influenza NA, which can have high genetic variability, it is crucial to ensure primers are specific to the target sequence.[3]
Q2: How do I design effective primers for introducing a mutation into the NA gene?
A2: Effective primer design involves several key considerations. Primers should be between 25 and 45 nucleotides in length with the desired mutation located in the center, flanked by 10-15 bases of correct sequence on both sides.[4] The melting temperature (Tm) should be ≥78°C, and the GC content should be at least 40%.[2][4] It is also important to avoid primers that can form secondary structures or primer-dimers.[2]
Q3: Which type of DNA polymerase should I use?
A3: A high-fidelity DNA polymerase with proofreading activity is essential to prevent introducing unwanted mutations during the amplification of the entire plasmid.[2]
Q4: Why is DpnI digestion necessary?
A4: DpnI is a restriction enzyme that specifically digests methylated DNA.[5] The plasmid template, isolated from an E. coli strain, is methylated, while the newly synthesized PCR product containing the desired mutation is not. DpnI digestion removes the parental template DNA, ensuring that a high percentage of the colonies obtained after transformation will contain the mutated plasmid.[5]
Q5: How do I confirm the desired mutation in the NA gene?
A5: After obtaining colonies, plasmid DNA should be isolated and the NA gene sequenced to confirm the presence of the desired mutation and to ensure no other unintended mutations were introduced during the process.
Troubleshooting Guide
This guide addresses common issues encountered during the site-directed mutagenesis of the NA gene.
Problem 1: No or very few colonies after transformation.
| Possible Cause | Recommended Solution |
| Low PCR product yield | - Verify PCR product on an agarose (B213101) gel. - Optimize PCR conditions (annealing temperature, extension time, cycle number).[6] - Increase the amount of template DNA. |
| Inefficient DpnI digestion | - Ensure DpnI is active and not expired. - Increase incubation time for DpnI digestion. |
| Low transformation efficiency | - Use highly competent cells. - Ensure the volume of the PCR/DpnI reaction added to the competent cells does not exceed 10% of the cell volume. - Perform a positive control transformation with a known plasmid to check the competency of the cells.[7] |
| DNA fragment is toxic to cells | - Incubate plates at a lower temperature (e.g., 30°C).[7] |
Problem 2: Colonies contain the original (wild-type) plasmid.
| Possible Cause | Recommended Solution |
| Inefficient DpnI digestion | - Increase DpnI digestion time or use more enzyme. - Ensure the template plasmid was isolated from a dam+ E. coli strain. |
| Too much template DNA | - Reduce the amount of template plasmid in the PCR reaction. High template amounts can lead to incomplete DpnI digestion. |
| PCR failure | - If the PCR did not yield product, the only circular DNA available for transformation is the original template. Optimize PCR conditions. |
Problem 3: Colonies contain plasmids with incorrect or additional mutations.
| Possible Cause | Recommended Solution |
| Low-fidelity DNA polymerase | - Use a high-fidelity polymerase with proofreading activity.[2] |
| Too many PCR cycles | - Limit the number of PCR cycles to the minimum required to obtain a sufficient amount of product. |
| Poor primer design | - Redesign primers to be highly specific to the target region to avoid off-target binding.[2] |
Experimental Protocols
Detailed Methodology for Site-Directed Mutagenesis of the NA Gene
-
Primer Design:
-
PCR Amplification:
-
Set up the PCR reaction using a high-fidelity DNA polymerase.
-
A typical reaction mixture is outlined in the table below.
-
Use an appropriate annealing temperature for your primers and an extension time of approximately 1 minute per kb of plasmid length.[8]
-
Run for 18-25 cycles.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for at least 1 hour to digest the parental template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Analysis of Transformants:
-
Pick individual colonies and grow overnight in LB broth with the appropriate antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Send the purified plasmid for sequencing to confirm the presence of the desired mutation in the NA gene.
-
Quantitative Data Summary
Table 1: Typical PCR Reaction Components for Site-Directed Mutagenesis
| Component | Final Concentration/Amount |
| 5x Polymerase Reaction Buffer | 1x |
| dNTPs | 0.2 mM each |
| Forward Primer | 0.2-0.5 µM |
| Reverse Primer | 0.2-0.5 µM |
| Template Plasmid (NA gene) | 1-25 ng |
| High-Fidelity DNA Polymerase | 1-2.5 units |
| Nuclease-Free Water | To final volume (e.g., 50 µL) |
Table 2: Typical PCR Cycling Parameters
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 18-25 |
| Annealing | 55-65°C (primer dependent) | 30 seconds | 18-25 |
| Extension | 68°C or 72°C | 1 min/kb of plasmid | 18-25 |
| Final Extension | 68°C or 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Visualizations
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. bioinnovatise.com [bioinnovatise.com]
- 3. The Influenza Primer Design Resource: a new tool for translating influenza sequence data into effective diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. neb.com [neb.com]
- 6. Our site is not available in your region [takarabio.com]
- 7. neb.com [neb.com]
- 8. scienceopen.com [scienceopen.com]
Technical Support Center: Aggregation of Mutated Neuraminidase Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aggregation of mutated neuraminidase proteins during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression, purification, and handling of mutated neuraminidase proteins.
Issue 1: Low or No Expression of Recombinant Neuraminidase
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Transfection/Transformation | Verify the integrity of your expression vector. Optimize the transfection or transformation protocol for your specific cell type or bacterial strain. |
| Codon Bias | Use a codon-optimized gene sequence that is tailored to your expression system (e.g., E. coli, insect cells, mammalian cells). |
| Protein Toxicity to Host Cells | Use a weaker promoter, lower the induction temperature, or reduce the inducer concentration to decrease the rate of protein expression.[1][2] |
Issue 2: Recombinant Neuraminidase is Expressed as Insoluble Inclusion Bodies in E. coli
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature (e.g., 15-25°C) and reduce the inducer (e.g., IPTG) concentration to slow down protein synthesis and promote proper folding.[1][2] |
| Incorrect Disulfide Bond Formation | Use E. coli strains with a more oxidizing cytoplasm (e.g., SHuffle T7) to facilitate the formation of disulfide bonds, which can be crucial for neuraminidase stability.[1][3] |
| Improper Protein Folding | Co-express molecular chaperones to assist in the correct folding of the recombinant neuraminidase.[1][4] |
| Inherent Protein Insolubility | If optimization of expression fails, purify the protein from inclusion bodies and subsequently refold it into its active conformation. |
Issue 3: Purified Neuraminidase Shows Low or No Enzymatic Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Folding/Absence of Tetrameric Structure | Ensure your construct includes a tetramerization domain if you are expressing a soluble version of the protein.[1][3] The tetrameric form is essential for optimal enzymatic activity.[3] |
| Suboptimal Purification and Buffer Conditions | Perform purification steps at low temperatures (4°C). Ensure the final buffer has an optimal pH (typically around 6.0-6.5) and contains necessary cofactors like CaCl₂.[1][5] |
| Protein Denaturation | Handle the purified protein gently, avoiding harsh mixing or multiple freeze-thaw cycles. |
Issue 4: Aggregation of Purified Neuraminidase During Storage
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize the buffer composition. The addition of basic amino acids, such as L-arginine (e.g., 50-350 mM), can help prevent aggregation.[6] |
| Protein Instability | Add stabilizing excipients such as glycerol (B35011) or sucrose (B13894) to the storage buffer. |
| Multiple Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the aggregation of mutated neuraminidase proteins?
A1: Several factors can lead to the aggregation of mutated neuraminidase. Mutations can alter the protein's conformational stability, exposing hydrophobic regions that promote aggregation.[7][8] The environment, including pH, temperature, and ionic strength, also plays a critical role.[9] For recombinant proteins, the expression system is a significant factor; for instance, the lack of proper post-translational modifications like glycosylation in E. coli can lead to misfolding and aggregation.[1][10]
Q2: How can I prevent my mutated neuraminidase from aggregating during expression and purification?
A2: To prevent aggregation, you can optimize expression conditions by lowering the temperature and inducer concentration.[1][2][11] Using an expression system that provides appropriate post-translational modifications, such as insect or mammalian cells, is also beneficial.[1][12] During purification, maintaining a suitable buffer pH and including stabilizing agents like L-arginine can be effective.[6]
Q3: Which biophysical techniques are suitable for monitoring the aggregation of my mutated neuraminidase?
A3: Several biophysical methods can be used to monitor protein aggregation.[9][13][14] Dynamic Light Scattering (DLS) is useful for detecting the presence of aggregates and determining their size distribution.[13][15] Circular Dichroism (CD) and Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the secondary structure of the protein and detect conformational changes that may lead to aggregation.[15][16] Fluorescence spectroscopy, often using dyes like Thioflavin T (ThT) that bind to amyloid-like aggregates, is another common technique.[16]
Q4: My neuraminidase mutation affects its stability. How does this relate to aggregation?
A4: A mutation can decrease the stability of the neuraminidase monomer, which can lead to aggregation.[17][18] The native tetrameric structure of neuraminidase is crucial for its stability and function.[3][5] Mutations that disrupt the interactions between monomers can lead to the dissociation of the tetramer and subsequent aggregation of the unstable monomers.
Q5: Can glycosylation patterns affect the aggregation of my mutated neuraminidase?
A5: Yes, glycosylation plays a significant role in the proper folding, stability, and function of neuraminidase.[10][19] N-linked glycans can act as chaperones, assisting in the folding process and preventing aggregation by shielding hydrophobic regions.[19] Alterations in glycosylation patterns due to mutations or expression in different host systems can therefore impact the protein's propensity to aggregate.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the basic steps for using DLS to detect aggregates in a purified neuraminidase sample.
-
Sample Preparation:
-
Filter the purified protein sample through a low-protein-binding 0.22 µm filter to remove any extrinsic dust or large particles.
-
Dilute the protein to a suitable concentration (typically 0.1-1.0 mg/mL) in a buffer that has also been filtered.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your protein's stability.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Carefully load the sample into a clean cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Amyloid-like Aggregates
This protocol is for detecting the presence of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS) and protect it from light.
-
The final concentration of ThT in the assay is typically 10-25 µM.
-
-
Assay Procedure:
-
In a black 96-well plate, add your protein sample.
-
Add the ThT solution to each well.
-
Include appropriate controls: a buffer-only blank, a ThT-only control, and a positive control if available. .
-
-
Measurement:
-
Incubate the plate for a short period at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~440 nm and emission at ~485 nm.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control.
-
A significant increase in fluorescence intensity in the presence of your protein compared to the control indicates the presence of amyloid-like aggregates.[16]
-
Protocol 3: Neuraminidase Activity Assay (MUNANA Assay)
This fluorometric assay is used to determine the enzymatic activity of neuraminidase.[12][20][21]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl₂).[12]
-
Prepare a stock solution of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
-
Assay Procedure:
-
In a black 96-well plate, add your diluted neuraminidase sample.
-
Add the MUNANA substrate to all wells.
-
Include controls: "no enzyme" wells for background fluorescence and "virus/enzyme only" wells for maximum activity.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
The fluorescence intensity is proportional to the neuraminidase activity.
-
Visualizations
Caption: Workflow for expression, purification, and analysis of mutated neuraminidase.
Caption: Decision tree for troubleshooting neuraminidase protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct interaction of the molecular chaperone GRP78/BiP with the Newcastle disease virus hemagglutinin-neuraminidase protein plays a vital role in viral attachment to and infection of culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural restrictions for influenza neuraminidase activity promote adaptation and diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014204303A2 - Methods for the prevention of aggregation of viral components - Google Patents [patents.google.com]
- 7. Suppressing mutation-induced protein aggregation in mammalian cells by mutating residues significantly displaced upon the original mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Understanding of Protein Aggregation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Glycosylation and Crowded Membrane Effects on Influenza Neuraminidase Stability and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized production of a truncated form of the recombinant neuraminidase of influenza virus in Escherichia coli as host with suitable functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 16. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antibodies directed towards neuraminidase restrict influenza virus replication in primary human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cell Culture for Influenza with Hemagglutinin (HA) Mutations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with influenza viruses, particularly those with mutations in the hemagglutinin (HA) protein affecting sialic acid (SA) receptor binding. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low viral titers when culturing an influenza strain with known HA mutations. What are the potential causes and solutions?
A1: Low viral titers for influenza strains with HA mutations, especially in the receptor-binding site, can stem from several factors. These mutations can alter the virus's affinity for the sialic acid receptors on the host cells, leading to inefficient attachment and entry.
Troubleshooting Steps:
-
Cell Line Selection: The choice of cell line is critical. Standard cell lines like MDCK (Madin-Darby Canine Kidney) and Vero (African green monkey kidney) may not be optimal for all mutant strains. Consider using cell lines engineered to express higher levels of specific sialic acid linkages (e.g., MDCK-SIAT1 for enhanced α-2,6-linked sialic acids) that may be preferred by your mutant virus.[1][2]
-
Trypsin Concentration: The proteolytic cleavage of the HA0 precursor into HA1 and HA2 subunits by trypsin is essential for viral infectivity.[3][4] The optimal trypsin concentration can vary between virus strains and cell lines. A suboptimal concentration can lead to a high proportion of non-infectious virions. It is recommended to perform a trypsin optimization experiment for your specific virus strain and cell line.[5]
-
Multiplicity of Infection (MOI): A high MOI can lead to the accumulation of defective interfering particles (DIPs), which can reduce the yield of infectious virus. Conversely, a very low MOI may result in slow propagation. Experiment with a range of MOIs to determine the optimal level for your virus.
-
Incubation Conditions: Ensure optimal temperature (typically 33-37°C for human influenza viruses) and CO2 levels for your chosen cell line.
Q2: How do HA mutations that alter receptor binding specificity affect the choice of cell line?
A2: HA mutations often arise during adaptation to cell culture and can shift the virus's preference for sialic acid receptors.[1][6][7][8][9][10][11][12] Avian influenza viruses typically prefer α-2,3-linked sialic acids, while human-adapted strains favor α-2,6 linkages.[13][14][15] If your influenza strain has mutations that alter its receptor preference, selecting a cell line that expresses the appropriate receptor type is crucial for efficient replication.
Cell Line Considerations:
| Cell Line | Primary Sialic Acid Linkage Expressed | Recommended for Influenza Strains |
| MDCK | Both α-2,3 and α-2,6 | Broadly used for human and some avian influenza viruses.[2] |
| MDCK-SIAT1 | Enriched α-2,6 | Human-adapted influenza A and B viruses.[1] |
| Vero | Both α-2,3 and α-2,6 | An alternative to MDCK cells. |
| A549 | Primarily α-2,6 | Human lung adenocarcinoma cells, suitable for human influenza viruses. |
| Primary Human Airway Epithelial Cells | α-2,6 on ciliated cells | Provides a more physiologically relevant model for human influenza infection.[16] |
Q3: We are observing significant cytopathic effect (CPE), but the viral titer determined by hemagglutination (HA) assay is low. What could be the issue?
A3: This discrepancy can occur for several reasons. Firstly, the observed CPE might not be solely due to viral replication but could also be caused by factors like suboptimal culture conditions or high concentrations of trypsin leading to cell death. Secondly, some influenza strains with HA mutations may have reduced ability to agglutinate red blood cells (RBCs) from certain species, even when infectious virus is present.
Troubleshooting Steps:
-
Confirm CPE Specificity: Include uninfected control wells with and without trypsin to differentiate between virus-induced CPE and non-specific cell death.
-
Alternative Titration Methods: Do not rely solely on the HA assay. Use alternative methods like the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay to quantify infectious virus particles.
-
RBC Source for HA Assay: The species of RBCs used in the HA assay matters. Try using RBCs from different species (e.g., chicken, turkey, guinea pig) as they express different patterns of sialic acid receptors.[2]
-
Optimize HA Assay Conditions: Ensure the pH and salt concentrations of your HA assay buffer are optimal.
Troubleshooting Guides
Issue 1: Low or No Plaque Formation in Plaque Assay
| Potential Cause | Troubleshooting Action |
| Suboptimal Agarose (B213101)/Overlay Medium | Ensure the overlay medium contains an appropriate concentration of trypsin and that the agarose concentration is not too high, which can inhibit plaque spread. |
| Inappropriate Cell Density | Seed cells to achieve a confluent monolayer at the time of infection. Overly dense or sparse monolayers can affect plaque development. |
| Virus Inoculum Too Low or Too High | Perform serial dilutions of your virus stock to ensure you are using a concentration that will result in countable plaques. |
| Incubation Time | Extend the incubation period to allow for sufficient plaque development, which can vary between virus strains. |
Issue 2: Inconsistent TCID50 Results
| Potential Cause | Troubleshooting Action |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure accurate serial dilutions. Small errors in dilution can lead to large variations in the calculated titer. |
| Subjective CPE Reading | Establish clear, objective criteria for what constitutes a positive well for CPE. Having a second person independently score the plates can help ensure consistency. |
| Cell Health Variability | Ensure a uniform and healthy cell monolayer in all wells of the 96-well plate before infection. |
Experimental Protocols
Protocol 1: Trypsin Optimization for Influenza Virus Culture
This protocol helps determine the optimal trypsin concentration for maximizing infectious virus yield.
Materials:
-
Confluent monolayer of host cells (e.g., MDCK) in a 24-well plate.
-
Influenza virus stock with a known or estimated titer.
-
Serum-free cell culture medium.
-
TPCK-treated trypsin stock solution (e.g., 1 mg/mL).
Procedure:
-
Wash the cell monolayer twice with serum-free medium.
-
Prepare serial dilutions of TPCK-treated trypsin in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Inoculate the cells with your influenza virus at a low MOI (e.g., 0.01) in the presence of the different trypsin concentrations. Include a "no trypsin" control.
-
Incubate the plate at the optimal temperature for your virus (e.g., 37°C).
-
Harvest the supernatant at various time points post-infection (e.g., 24, 48, 72 hours).
-
Determine the viral titer in the harvested supernatants using a TCID50 or plaque assay.
-
The trypsin concentration that yields the highest infectious virus titer is the optimal concentration for your experimental conditions.
Protocol 2: Viral Replication Kinetics Assay
This protocol measures the rate of viral replication over time.
Materials:
-
Confluent monolayer of host cells in a multi-well plate (e.g., 12-well or 24-well).
-
Influenza virus stock.
-
Serum-free medium containing the optimized concentration of TPCK-treated trypsin.
-
RNA extraction kit.
-
Reagents for one-step RT-qPCR targeting a conserved influenza gene (e.g., M gene).
Procedure:
-
Infect the cell monolayer with your influenza virus at a specific MOI (e.g., 0.1 or 1.0).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh serum-free medium with trypsin.
-
At various time points post-infection (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest both the cell lysate and the supernatant.
-
Extract viral RNA from both the cell lysate (to measure intracellular viral RNA) and the supernatant (to measure released viral RNA).
-
Perform one-step RT-qPCR to quantify the amount of viral RNA at each time point.
-
Plot the viral RNA copy number against time to visualize the replication kinetics.
Protocol 3: Cell Viability Assay (MTS Assay)
This assay assesses the impact of viral infection on host cell viability.[5]
Materials:
-
Host cells seeded in a 96-well plate.
-
Influenza virus stock.
-
MTS assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader.
Procedure:
-
Infect cells with your influenza virus at different MOIs. Include uninfected control wells.
-
At desired time points post-infection, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the uninfected control.
Visualizations
Caption: Workflow for optimizing cell culture conditions for influenza virus.
Caption: Logic diagram for troubleshooting low influenza virus titers.
Caption: Influenza virus interaction with host cell signaling pathways.
References
- 1. Passage of influenza A/H3N2 viruses in human airway cells removes artefactual variants associated with neuraminidase-mediated binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth activation of influenza virus by trypsin and effect of T-705 (favipiravir) on trypsin-optimized growth condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Hemagglutinin (HA) Stem Region Mutations That Stabilize or Destabilize the Structure of Multiple HA Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of trypsins for influenza A/H1N1 virus replication in MDCK SI-6 cells, a novel MDCK cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Culture Adaptation of H3N2 Influenza Virus Impacts Acid Stability and Reduces Airborne Transmission in Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchid.com [researchid.com]
- 8. Mutations acquired during cell culture isolation may affect antigenic characterisation of influenza A(H3N2) clade 3C.2a viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Egg- or cell culture-derived hemagglutinin mutations impair virus stability and antigen content of inactivated influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Adapted Mutations and Antigenic Diversity of Influenza B Viruses in Missouri, 2019–2020 Season - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Host Sialic Acid Receptors Structure on the Host Specificity of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Role of receptor binding specificity in influenza A virus transmission and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of SA-152, a Representative Fluorinated α-Aminophosphonate, in H1N1 vs. H5N1 Influenza Virus Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific antiviral data for a compound designated "SA-152" against H1N1 or H5N1 influenza viruses. Initial research suggests "this compound" may be a fluorinated α-aminophosphonate, a class of compounds known to act as serine protease inhibitors. Given the critical role of host serine proteases in the activation of influenza viruses, this class of compounds represents a promising avenue for antiviral therapy.
This guide provides a comparative analysis of a representative fluorinated α-aminophosphonate, designated here as Compound 10S-47 , against H1N1, based on recently published data. The potential efficacy against H5N1 is discussed in the context of the shared mechanism of action. This document serves as a framework for the evaluation of such compounds against different influenza subtypes.
Introduction
Influenza A viruses, including the pandemic H1N1 strain and the highly pathogenic avian H5N1 strain, continue to pose a significant global health threat. The emergence of antiviral resistance to existing drugs necessitates the development of novel therapeutic agents with different mechanisms of action. One such promising strategy is the inhibition of host serine proteases, which are essential for the proteolytic cleavage of the influenza virus hemagglutinin (HA) protein—a critical step for viral entry into host cells.
Fluorinated α-aminophosphonates are a class of synthetic compounds that have been identified as potent inhibitors of serine proteases. This guide focuses on the comparative antiviral profile of this class of compounds against H1N1 and H5N1 influenza viruses, using the best available data for representative molecules.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of the representative fluorinated α-aminophosphonate, Compound 10S-47, against the influenza A/FM/1/47 (H1N1) virus in Madin-Darby canine kidney (MDCK) cell culture. Data for H5N1 is not currently available in published literature for this specific compound class and is a critical gap for a direct comparison.
| Compound | Virus Strain | Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) | Antiviral Activity (% Inhibition of Viral Reproduction) | Selectivity Index (SI) |
| Compound 10S-47 | A/FM/1/47 (H1N1) | MDCK | 471.36 ± 23.57 | 63-76% (stable across tested concentrations) | Low (Specific value not provided in source) |
Data extracted from Zaremba et al., Microbiological journal, 2024.
Comparative Analysis: H1N1 vs. H5N1
A direct comparative analysis of a single fluorinated α-aminophosphonate against both H1N1 and H5N1 is hampered by the lack of specific H5N1 efficacy data in the public domain. However, a theoretical comparison can be drawn based on their shared dependency on host serine proteases for infectivity.
H1N1 (Pandemic Strain):
-
Observed Efficacy: As demonstrated by Compound 10S-47, fluorinated compounds can exhibit significant antiviral effects against H1N1 in vitro.[1][2][3]
-
Mechanism of Action: The primary mechanism is likely the inhibition of host cell serine proteases like TMPRSS2 and HAT, which are required to cleave the H1N1 HA protein, thereby preventing viral entry.[4][5][6][7][8]
H5N1 (Highly Pathogenic Avian Influenza):
-
Predicted Efficacy: It is hypothesized that fluorinated α-aminophosphonates would also inhibit H5N1 replication. The rationale is that while the polybasic cleavage site of highly pathogenic H5N1 HA makes it susceptible to a broader range of ubiquitous proteases like furin, it is also known to be processed by serine proteases in the respiratory tract. Therefore, a potent serine protease inhibitor would likely interfere with H5N1 activation.
-
Pathogenesis Considerations: H5N1 infection is often associated with a more severe disease course and systemic spread compared to seasonal H1N1. An effective host-targeted antiviral like a serine protease inhibitor could potentially mitigate the severe pathology by limiting viral spread at the site of initial infection.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are standard protocols for key experiments.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the test compound required to inhibit virus-induced cell death (cytopathic effect) or plaque formation by 50% (EC50).
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.
-
Virus Preparation: Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant H5N1 strain) is diluted to a concentration that produces a countable number of plaques.
-
Compound Dilution: The test compound (e.g., a fluorinated α-aminophosphonate) is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell monolayers are washed and infected with the virus in the presence of varying concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere.
-
Plaque Visualization: After an appropriate incubation period (typically 48-72 hours), the cells are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that reduces the viability of host cells by 50% (CC50).
Methodology:
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a plate reader at the appropriate wavelength.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
In Vivo Efficacy Study (Murine Model)
Objective: To evaluate the therapeutic efficacy of the test compound in a living organism.
Methodology:
-
Animal Model: BALB/c mice are commonly used for influenza studies.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus (e.g., H1N1 or H5N1 strains).
-
Compound Administration: The test compound is administered (e.g., orally or intraperitoneally) at various doses, starting at a specified time post-infection (e.g., 4 hours) and continued for a defined period (e.g., 5 days).
-
Monitoring: The mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.
-
Viral Load Determination: On specific days post-infection, subsets of mice from each group are euthanized, and their lungs are harvested to determine viral titers by plaque assay or TCID50.
-
Data Analysis: Efficacy is assessed by comparing the survival rates, mean time to death, body weight changes, and lung viral titers between the treated and placebo groups.
Signaling Pathways and Experimental Workflows
Influenza Virus Entry and Activation Pathway
The following diagram illustrates the critical role of host serine proteases in the influenza virus life cycle, which is the target for fluorinated α-aminophosphonates.
Caption: Influenza virus entry pathway and the inhibitory action of fluorinated α-aminophosphonates.
Experimental Workflow for In Vitro Antiviral Screening
This diagram outlines the typical workflow for the initial screening of antiviral compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus | Mikrobiolohichnyi Zhurnal [ojs.microbiolj.org.ua]
- 3. [PDF] Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus | Semantic Scholar [semanticscholar.org]
- 4. portlandpress.com [portlandpress.com]
- 5. TMPRSS2: A potential target for treatment of influenza virus and coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine protease inhibitor camostat inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Host Serine Proteases: A Potential Targeted Therapy for COVID-19 and Influenza [frontiersin.org]
A Comparative Analysis of Wild-Type vs. R152K Neuraminidase Enzymatic Activity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the enzymatic activity of wild-type influenza neuraminidase compared to its R152K mutant reveals significant alterations in substrate binding and a potential impact on viral fitness and drug resistance. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental protocols, and visualizations of the underlying biological processes.
The R152K mutation, a substitution of arginine for lysine (B10760008) at position 152, has been identified in influenza strains and is of significant interest due to its potential to confer resistance to neuraminidase inhibitors, a primary class of antiviral drugs. Understanding the enzymatic consequences of this mutation is crucial for the development of next-generation influenza therapeutics.
Quantitative Comparison of Enzymatic Kinetics
The enzymatic activity of an enzyme is characterized by its kinetic parameters, primarily the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). The Km value is an inverse measure of the enzyme's affinity for its substrate, with a lower Km indicating higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
A study by Tu et al. (2018) on the A(H1N1)pdm09 virus provides key insights into the altered kinetics of the R152K neuraminidase.[1]
| Enzyme Variant | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| Wild-Type (WT) | 20 ± 1.77[1] | Data not available in the reviewed literature | Data not available in the reviewed literature | Data not available in the reviewed literature |
| R152K Mutant | 200.8 ± 10.54[1] | Data not available in the reviewed literature | Data not available in the reviewed literature | Data not available in the reviewed literature |
The data clearly indicates that the R152K mutation leads to a significant, approximately 10-fold increase in the Km value compared to the wild-type enzyme.[1] This demonstrates a substantially lower affinity of the R152K mutant for its substrate. While specific Vmax and kcat values for the R152K mutant were not available in the reviewed literature, the dramatic increase in Km strongly suggests a compromised catalytic efficiency.
Experimental Protocols
The standard method for determining neuraminidase enzymatic activity is the MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) fluorescence assay. This assay relies on the cleavage of the non-fluorescent substrate MUNANA by neuraminidase to release the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the neuraminidase activity.
MUNANA-Based Neuraminidase Activity Assay
Materials:
-
Wild-type and R152K recombinant neuraminidase or purified virus preparations
-
MUNANA substrate solution (e.g., 100 µM in assay buffer)
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.1 M glycine (B1666218) in 25% ethanol, pH 10.7)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm)
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the wild-type and R152K neuraminidase enzymes in assay buffer to determine a concentration that yields a linear reaction rate over the desired time course.
-
Reaction Setup: In a 96-well black microplate, add a defined volume of the diluted enzyme to each well.
-
Reaction Initiation: To start the reaction, add a defined volume of the MUNANA substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a defined volume of the stop solution. The high pH of the stop solution also enhances the fluorescence of the 4-MU product.
-
Fluorescence Measurement: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
To determine Km and Vmax, perform the assay with varying concentrations of the MUNANA substrate.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Experimental workflow for the MUNANA-based neuraminidase activity assay.
Impact on Signaling Pathways
While the primary role of neuraminidase is to facilitate the release of new virus particles from infected cells, emerging evidence suggests it also plays a role in modulating host cell signaling pathways, thereby influencing the host immune response. Influenza virus infection is known to activate several signaling cascades, including the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines.
Neuraminidase can contribute to this by cleaving sialic acid residues from host cell surface glycoproteins, which may unmask or alter the function of signaling receptors. One study has proposed a novel role for neuraminidase in activating the Src/Akt cell survival pathway through its interaction with the CEACAM6 protein.
Proposed neuraminidase-mediated activation of the Src/Akt signaling pathway.
The R152K mutation, by altering the enzymatic activity and potentially the conformation of the neuraminidase head, could plausibly affect its interaction with host cell components like CEACAM6, thereby modulating these downstream signaling events. However, direct experimental evidence specifically linking the R152K mutation to altered signaling is currently lacking and represents an important area for future research. A compromised ability to modulate host cell signaling could contribute to the overall fitness of the mutant virus.
Conclusion
The R152K mutation in influenza neuraminidase significantly impairs its enzymatic function by drastically reducing its affinity for the substrate. This altered enzymatic activity is a key factor in the observed resistance to certain neuraminidase inhibitors. While the direct impact of the R152K mutation on specific host cell signaling pathways remains to be fully elucidated, the fundamental role of neuraminidase in the viral life cycle and its interaction with the host immune system suggest that such mutations could have far-reaching consequences for viral pathogenesis and the efficacy of antiviral therapies. Further investigation into the complete kinetic profile (Vmax and kcat) of the R152K mutant and its influence on neuraminidase-mediated signaling is warranted to fully understand its biological implications.
References
A Comparative Guide to Established and Novel Influenza Virus Drug Targets
A note on the requested topic: Initial searches for "SA-152" as a drug target for novel influenza therapies did not yield specific information in publicly available scientific literature. Therefore, this guide provides a comprehensive comparison of well-established and emerging drug targets for influenza, which aligns with the core interest in novel therapeutic strategies. This comparison is aimed at researchers, scientists, and drug development professionals, offering a detailed overview of current and future avenues for influenza antiviral therapy.
Introduction to Influenza Drug Targets
Influenza viruses pose a significant global health threat, necessitating the continuous development of effective antiviral therapies. The high mutation rate of the virus often leads to resistance against existing drugs, driving the search for novel viral and host targets.[1][2][3] Currently, approved influenza antivirals primarily target two viral proteins: the M2 proton channel and neuraminidase (NA).[4][5] However, the focus of drug discovery has expanded to include other crucial viral components, most notably the viral RNA polymerase complex.[6][7][8]
The influenza virus RNA polymerase is a heterotrimeric complex consisting of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[6][7][9] This complex is essential for the transcription and replication of the viral genome and is highly conserved across different influenza strains, making it an attractive target for broad-spectrum antiviral drugs.[6][8]
This guide will compare the following key influenza drug targets:
-
Neuraminidase (NA): A well-established target responsible for the release of progeny virions from infected cells.[10][11][12]
-
M2 Proton Channel: A target for older antiviral drugs, crucial for viral uncoating.[13][14][15]
-
Cap-Dependent Endonuclease (CEN): A novel and clinically validated target within the PA subunit of the viral polymerase.[16][17][18]
-
Viral Polymerase Complex (PB1, PB2): An emerging area for therapeutic intervention, targeting various functions of the polymerase subunits.[6][8][9]
Comparative Analysis of Influenza Drug Targets
The following tables provide a quantitative and qualitative comparison of different influenza drug targets and their respective inhibitors.
Table 1: Mechanism of Action and Resistance Profile
| Drug Target | Mechanism of Action of Inhibitors | Examples of Inhibitors | Common Resistance Mutations |
| Neuraminidase (NA) | Mimic the natural substrate (sialic acid) to block the active site, preventing the release of new viral particles from the host cell.[11][12] | Oseltamivir, Zanamivir, Peramivir, Laninamivir[10][12] | H274Y (in H1N1 and H5N1 strains)[12] |
| M2 Proton Channel | Block the ion channel activity of the M2 protein, which is necessary for viral uncoating within the endosome.[14][19] | Amantadine, Rimantadine[13][14] | S31N, V27A, L26F[13][14] |
| Cap-Dependent Endonuclease (PA Subunit) | Inhibit the "cap-snatching" activity of the PA subunit, which is essential for initiating viral mRNA synthesis.[16][18] | Baloxavir marboxil[16][18] | I38T in the PA subunit[20] |
| Viral Polymerase PB2 Subunit | Block the cap-binding domain of the PB2 subunit, preventing the recognition of host cell pre-mRNAs.[6] | Pimodivir | Emerging, requires further study |
| Viral Polymerase PB1 Subunit | Inhibit the RNA-dependent RNA polymerase activity or disrupt the interaction between PB1 and PA subunits.[6][9] | Favipiravir[21] | Emerging, requires further study |
Table 2: Comparative Efficacy of Representative Inhibitors (In Vitro)
| Inhibitor | Target | Virus Strain(s) | IC50 / EC50 | Citation |
| Oseltamivir | Neuraminidase | Influenza A and B | Varies by strain, typically in the low nM range | [22] |
| Zanamivir | Neuraminidase | Influenza A and B | Varies by strain, typically in the low nM range | [22] |
| Amantadine | M2 Proton Channel | Influenza A | Varies by strain, but widespread resistance is common | [13][14] |
| Baloxavir acid (active form of Baloxavir marboxil) | Cap-Dependent Endonuclease | Influenza A and B | Potent activity, often in the low nM range | [16] |
| Pimodivir | PB2 Subunit | Influenza A | Potent activity, often in the low nM range | [23] |
| Favipiravir | PB1 Subunit | Influenza A, B, and C | Broad-spectrum activity, values vary | [21] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific viral strain and the assay conditions used.
Signaling Pathways and Experimental Workflows
Influenza Virus Life Cycle and Drug Targets
The following diagram illustrates the key stages of the influenza virus life cycle and highlights where different classes of antiviral drugs exert their inhibitory effects.
Caption: Influenza virus life cycle and points of therapeutic intervention.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines a typical workflow for the screening and validation of novel anti-influenza compounds.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutics Against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivirals Targeting Polymerase Complex of Influenza Viruses [mdalert.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. google.com [google.com]
- 12. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influenza Therapeutics in Clinical Practice—Challenges and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuraminidase inhibitors for preventing and treating influenza in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
comparative structural analysis of the neuraminidase 150-loop across species
A Comparative Structural Analysis of the Neuraminidase 150-Loop Across Influenza Virus Species
For researchers and professionals in drug development, understanding the structural nuances of influenza neuraminidase (NA) is critical for designing effective antiviral inhibitors. The 150-loop, a highly flexible region adjacent to the enzyme's active site, presents a key area of interest due to its conformational plasticity and its role in drug susceptibility and resistance. This guide provides a comparative structural analysis of the NA 150-loop across various influenza virus species, supported by experimental data and methodologies.
Structural Classification of Neuraminidase and the 150-Loop
Influenza A virus neuraminidases are categorized into two main phylogenetic groups based on their primary sequences: Group 1 (N1, N4, N5, and N8) and Group 2 (N2, N3, N6, N7, and N9).[1][2] A significant structural distinction between these groups lies in the conformation of the 150-loop (residues 147-152), which influences the presence of a "150-cavity" adjacent to the active site.[2][3]
Group 1 NAs typically feature an open conformation of the 150-loop, creating the 150-cavity.[2] This cavity offers an additional target for drug design.[4] In contrast, group 2 NAs generally exhibit a closed conformation, where the 150-loop shields this cavity.[4][5] However, the 2009 pandemic H1N1 virus (09N1), a group 1 NA, was initially crystallized with a closed 150-loop, highlighting the loop's inherent flexibility.[4][6] Molecular dynamics simulations have since shown that the 09N1 NA preferentially adopts an open conformation in solution.[7]
Comparative Analysis of 150-Loop Conformations
The conformation of the 150-loop is not static and can be influenced by several factors, including the specific NA subtype, the presence of inhibitors, and mutations. The flexibility of this loop is a critical factor in drug-protein interactions and the development of drug resistance.[6]
Quantitative Structural Comparison
The following table summarizes key quantitative data related to the 150-loop conformation in different neuraminidase subtypes.
| Neuraminidase Subtype | Group | 150-Loop Conformation | 150-Cavity Volume (ų) | 150-Loop RMSD (Å) | Key Residues/Features |
| 09N1 (H1N1) | 1 | Prefers "open" form[4][5][6] | Open: ~180; Closed: ~8[6] | - | Turn A (residues 147-150) is a highly dynamic motif.[5][6] |
| N2 | 2 | Energetically favors "closed" form[4][5][6] | 0[6] | - | Salt bridge between 150 and 430 loops stabilizes the closed form.[5][6] |
| N5 | 1 | Extended "open" conformation[1] | Extended relative to other group 1 NAs[1] | 2.04 (upon zanamivir (B325) binding)[1] | Unique Asn147 in its 150-loop.[1] |
| N3 | 2 | "Closed" conformation[8] | Absent[8] | 0.200 (compared to 09N1)[8] | 150-loop sequence is identical to 09N1.[8] |
| N10 (bat) | - | Unusually extended conformation[9] | Absent[9] | - | Participates in intermolecular interactions.[9] |
Experimental Protocols
The structural and dynamic properties of the neuraminidase 150-loop have been elucidated through a combination of experimental and computational techniques.
X-Ray Crystallography
-
Objective: To determine the three-dimensional atomic structure of the neuraminidase protein.
-
Methodology:
-
Protein Expression and Purification: The NA protein is expressed in a suitable system (e.g., insect cells) and purified to homogeneity.
-
Crystallization: The purified protein is crystallized by vapor diffusion or other methods. For inhibitor-bound structures, the protein is co-crystallized with or soaked in a solution containing the inhibitor.[1]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic model of the protein is built and refined.
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic movements of the 150-loop and characterize its conformational landscape.
-
Methodology:
-
System Setup: A starting structure of the neuraminidase (often from X-ray crystallography) is placed in a simulated aqueous environment.
-
Simulation: The motions of the atoms are simulated over time by numerically solving Newton's equations of motion. Enhanced sampling techniques, such as Hamiltonian replica exchange MD, can be used to more efficiently explore different conformations.[4][5][6]
-
Analysis: The simulation trajectories are analyzed to determine properties such as the volume of the 150-cavity, root mean square deviation (RMSD) of the 150-loop, and the free energy landscape of different conformations.[6]
-
Visualizing Structural Analysis Workflows and Comparisons
The following diagrams illustrate the general workflow for comparative structural analysis and the key conformational differences of the 150-loop.
Conclusion
The 150-loop of influenza neuraminidase exhibits significant structural diversity across different subtypes, primarily distinguishing group 1 and group 2 NAs. This plasticity has profound implications for drug design, as the presence of the 150-cavity in group 1 NAs offers a unique target for developing more specific and potent inhibitors. Continued investigation into the dynamics of the 150-loop, particularly in the context of emerging drug-resistant strains, is essential for the development of next-generation influenza therapeutics. The interplay between specific residues and the overall conformation of the loop underscores the importance of a detailed structural understanding for effective antiviral strategies.[6][10]
References
- 1. Influenza A Virus N5 Neuraminidase Has an Extended 150-Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasticity of 150-Loop in Influenza Neuraminidase Explored by Hamiltonian Replica Exchange Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 5. Plasticity of 150-loop in influenza neuraminidase explored by Hamiltonian replica exchange molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasticity of 150-Loop in Influenza Neuraminidase Explored by Hamiltonian Replica Exchange Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of 150-cavity formation in influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional characterization of neuraminidase-like molecule N10 derived from bat influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Neuraminidase R152K Mutation on Influenza A(H1N1)pdm09 Virus Fitness
A Comparative Analysis of a Key Catalytic Residue Substitution
For researchers and drug development professionals engaged in the study of influenza, understanding the fitness costs associated with drug resistance mutations is paramount. This guide provides a detailed comparison of the influenza A(H1N1)pdm09 virus harboring the R152K mutation in its neuraminidase (NA) protein with the wild-type (WT) virus. The R152 residue is a highly conserved catalytic site within the NA enzyme, and its substitution to lysine (B10760008) (K) has significant implications for viral enzyme function, drug susceptibility, and overall viral fitness.
Data Presentation
The following tables summarize the key quantitative data from comparative studies between the wild-type and the R152K mutant of the influenza A(H1N1)pdm09 virus.
Table 1: Neuraminidase Enzyme Kinetics and Inhibitor Susceptibility
| Virus | Michaelis-Menten Constant (Km, µM) | IC50 (nM) of NA Inhibitors |
| Oseltamivir | ||
| Wild-Type (WT) | 20 ± 1.77 | 0.5 ± 0.1 |
| R152K Mutant | 200.8 ± 10.54 | 50 ± 10 |
| Fold-Increase in IC50 | - | ~100 |
Data sourced from a study on recombinant A(H1N1)pdm09 viruses.[1]
Table 2: In Vitro Replication Kinetics in Cell Culture
| Virus | Peak Viral Titer (log10 PFU/mL) in MDCK cells | Peak Viral Titer (log10 PFU/mL) in ST6GalI-MDCK cells |
| Wild-Type (WT) | ~7.5 | ~7.8 |
| R152K Mutant | ~7.7 | ~8.0 |
Viral titers were comparable or slightly higher for the R152K mutant compared to the WT.[1]
Table 3: In Vivo Virulence in a Mouse Model
| Virus | Mean Weight Loss (%) | Mortality Rate (%) | Mean Lung Viral Titer (log10 PFU/g) on Day 3 post-infection |
| Wild-Type (WT) | ~20% | 87.5% | ~6.5 |
| R152K Mutant | ~15% | 37.5% | ~6.7 |
The R152K mutant showed reduced weight loss and mortality compared to the WT virus in infected mice, despite comparable lung viral titers.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
1. Neuraminidase Inhibition Assay
This fluorescence-based assay is used to determine the concentration of a neuraminidase inhibitor (NAI) required to inhibit 50% of the NA enzyme activity (IC50).[2][3][4]
-
Materials : 96-well black, flat-bottom plates, fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir, Laninamivir), assay buffer (e.g., MES buffer with CaCl2), stop solution.
-
Procedure :
-
Prepare serial dilutions of the NAIs in the assay buffer.
-
Add the diluted inhibitors to the wells of the 96-well plate.
-
Add a standardized amount of the virus (wild-type or mutant) to each well containing the inhibitors and to control wells without inhibitors.
-
Incubate the plate to allow the inhibitors to bind to the viral neuraminidase.
-
Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~355 nm, emission ~460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
2. Plaque Assay for Viral Titer Determination
This "gold standard" assay quantifies the concentration of infectious virus particles in a sample, expressed as plaque-forming units per milliliter (PFU/mL).[5][6][7][8][9]
-
Materials : 6-well or 12-well plates, Madin-Darby Canine Kidney (MDCK) cells, virus growth medium (VGM), semi-solid overlay (e.g., Avicel or SeaPlaque agarose) containing TPCK-trypsin, crystal violet staining solution.
-
Procedure :
-
Seed the plates with MDCK cells to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus samples in VGM.
-
Inoculate the MDCK cell monolayers with the virus dilutions.
-
Incubate the plates to allow for virus adsorption.
-
Remove the inoculum and wash the cells.
-
Add the semi-solid overlay to restrict the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 2-3 days to allow for plaque development.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques) and calculate the viral titer (PFU/mL).
-
3. In Vitro Replication Kinetics Assay
This assay measures the growth characteristics of the virus in cell culture over time.[10][11][12][13]
-
Materials : MDCK or other susceptible cell lines, 96-well or other multi-well plates, virus growth medium.
-
Procedure :
-
Infect confluent cell monolayers with the wild-type or mutant virus at a specific multiplicity of infection (MOI), typically a low MOI (e.g., 0.01) for multi-cycle replication or a high MOI (e.g., 5) for single-cycle replication.
-
Collect supernatant samples at various time points post-infection (e.g., 0, 12, 24, 48, 72 hours).
-
Determine the viral titer in the collected samples using a plaque assay or TCID50 assay.
-
Plot the viral titers over time to generate a growth curve for each virus.
-
Visualizations
Neuraminidase Inhibition Assay Workflow
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Viral Plaque Assay Workflow
Caption: Workflow for determining viral titer using a plaque assay.
Logical Relationship of R152K Mutation Effects
Caption: The multifaceted impact of the R152K mutation on viral fitness.
References
- 1. Impact of R152K and R368K neuraminidase catalytic substitutions on in vitro properties and virulence of recombinant A(H1N1)pdm09 viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influenza virus plaque assay [protocols.io]
- 6. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
- 7. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 8. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 9. protocols.io [protocols.io]
- 10. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating the Fitness Advantage Conferred by Permissive Neuraminidase Mutations in Recent Oseltamivir-Resistant A(H1N1)pdm09 Influenza Viruses | PLOS Pathogens [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinity of Inhibitors for Thrombin and Its Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various inhibitors to the serine protease thrombin and its clinically relevant variants. The information is intended to aid in the research and development of novel antithrombotic agents. The data presented is compiled from publicly available research, and all quantitative data is summarized in clear, accessible tables. Detailed experimental protocols for key binding affinity assays are also provided to facilitate the replication and validation of these findings.
Understanding Thrombin and Its Inhibition
Thrombin is a key enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. Inhibition of thrombin is a major therapeutic strategy for the prevention and treatment of thrombotic disorders. Thrombin inhibitors can be broadly classified into direct and indirect inhibitors. Direct thrombin inhibitors (DTIs) bind directly to the active site or exosites of thrombin, while indirect inhibitors act by enhancing the activity of endogenous thrombin inhibitors, such as antithrombin.
This guide focuses on direct thrombin inhibitors, which include several classes of molecules with distinct binding mechanisms. A notable, albeit less commonly cited, organophosphorus inhibitor of bovine α-thrombin is designated as SA-152. While specific quantitative binding data for this compound is not extensively available in the public domain, this guide will focus on well-characterized inhibitors and their interactions with thrombin and its variants to provide a valuable comparative framework.
Comparative Binding Affinity of Thrombin Inhibitors
The binding affinity of an inhibitor to its target is a critical determinant of its potency and efficacy. This is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity. The following tables summarize the binding affinities of several key thrombin inhibitors to wild-type thrombin and its variants.
Table 1: Binding Affinity of Inhibitors to Wild-Type Thrombin
| Inhibitor | Class | Binding Site(s) | Ki (nM) | Kd (nM) | IC50 (nM) |
| Hirudin | Bivalent DTI | Active Site & Exosite 1 | ~0.02 | - | - |
| Bivalirudin | Bivalent DTI | Active Site & Exosite 1 | 175.1 ± 65.4 | - | 376.0 ± 23.64 |
| Argatroban | Univalent DTI | Active Site | ~39 | - | - |
| Dabigatran | Univalent DTI | Active Site | 4.5 | 3.8 ± 1.5 | 9.3 |
| rHMg (variant) | Bivalent DTI | Active Site & Exosite 1 | 0.323 ± 0.144 | - | 2.8 ± 0.03 |
Note: Binding affinity values can vary depending on the specific experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Table 2: Impact of Thrombin Variants on Inhibitor Binding Affinity
Thrombin can exist in different allosteric forms (e.g., "slow" and "fast" forms) and can have genetic variants that affect inhibitor binding. Understanding these differences is crucial for developing inhibitors with broad efficacy.
| Thrombin Variant | Inhibitor | Effect on Binding Affinity |
| Slow (S) Form | Hirudin | Lower affinity compared to the fast form. |
| Fast (F) Form | Hirudin | Higher affinity compared to the slow form.[1] |
| γA/γ′-fibrin bound | Dabigatran | Higher Ki (26.0 ± 4.0 nM) compared to γA/γA-fibrin bound (3.8 ± 1.5 nM), indicating lower affinity.[2] |
Experimental Protocols for Determining Binding Affinity
Accurate and reproducible measurement of binding affinity is fundamental to inhibitor characterization. The following are detailed protocols for commonly used techniques.
Thrombin Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a chromogenic substrate.
Materials:
-
Purified human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
Test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of thrombin in assay buffer. The final concentration in the assay will depend on the specific substrate and desired signal window.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add a fixed volume of the thrombin solution to each well (except for blanks).
-
Add an equal volume of the inhibitor dilutions or assay buffer (for control wells) to the wells containing thrombin.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration and fit the data to an appropriate inhibition model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation rates, from which the Kd can be determined.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified thrombin (ligand)
-
Test inhibitors (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of thrombin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions sequentially over the immobilized thrombin surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the inhibitor solution is replaced with running buffer.
-
-
Data Analysis:
-
Fit the association and dissociation curves for each inhibitor concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified thrombin
-
Test inhibitors
-
Dialysis buffer (ensure thrombin and inhibitor are in identical buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze both the thrombin and inhibitor solutions extensively against the same buffer.
-
Accurately determine the concentrations of the thrombin and inhibitor solutions.
-
-
ITC Experiment:
-
Load the thrombin solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Initiate the titration. The instrument will inject small aliquots of the inhibitor into the thrombin solution and measure the resulting heat change for each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change as a function of the molar ratio of inhibitor to thrombin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Visualizing Experimental Workflows and Binding Logic
To further clarify the experimental processes and the logic of inhibitor binding, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining inhibitor binding affinity.
Logical Relationship of Inhibitor Binding to Thrombin
Caption: Inhibitor binding sites on the thrombin molecule.
References
A Researcher's Guide to Validating In Silico Predictions of Protein Mutations
For researchers, scientists, and drug development professionals, this guide provides a framework for the experimental validation of computationally predicted effects of protein mutations. It outlines common in silico tools, detailed experimental protocols for validation, and a structured approach to data presentation.
The advent of powerful computational tools has revolutionized the study of protein mutations, enabling researchers to predict the effects of amino acid substitutions on protein stability, function, and interactions. However, these in silico predictions are models of biological reality and require experimental validation to confirm their accuracy and relevance. This guide provides a comprehensive overview of the methodologies used to validate such predictions, ensuring the robustness of research findings in drug development and molecular biology.
Comparing In Silico Prediction Tools
A variety of computational tools are available to predict the impact of mutations, each employing different algorithms and training datasets. The choice of tool can significantly influence the outcome of a study, and it is often recommended to use a consensus approach, combining the predictions of multiple tools.
| Tool Name | Prediction Focus | Methodology | Key Features |
| SIFT | Functional Impact | Sequence homology and physical properties of amino acids. | Predicts whether a mutation is likely to be tolerated or affect protein function. Scores < 0.05 are predicted to be deleterious.[1][2] |
| PolyPhen-2 | Pathogenicity | Sequence-based and structure-based predictive features. | Classifies variants as benign, possibly damaging, or probably damaging. |
| Rosetta | Stability (ΔΔG) | Energy-function-based method using protein structure. | The 'cartesian_ddg' protocol is a reliable predictor of stability changes.[3] Can be used with crystal structures or homology models.[4] |
| FoldX | Stability (ΔΔG) | Empirical force field to calculate changes in free energy. | Widely used for predicting changes in protein stability upon mutation.[3] |
| Meta-predictors | Combined Performance | Integrates results from multiple individual prediction tools. | Often show improved performance over any single tool.[5] |
Experimental Validation Protocols
Experimental validation is crucial to confirm the functional consequences of predicted mutations. The following protocols are commonly employed to assess changes in protein stability, function, and interactions.
Site-Directed Mutagenesis
Objective: To introduce the specific mutation(s) of interest into the gene encoding the protein.
Methodology:
-
Primer Design: Design oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Use the designed primers to amplify the plasmid containing the wild-type gene.
-
Template Digestion: Digest the parental, methylated DNA template with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protein Expression and Purification
Objective: To produce and isolate the wild-type and mutant proteins for further characterization.
Methodology:
-
Expression System: Choose an appropriate expression system (e.g., bacterial, yeast, insect, or mammalian cells) based on the protein's properties.
-
Cell Culture and Induction: Grow the cells and induce protein expression.
-
Cell Lysis: Harvest the cells and lyse them to release the protein.
-
Chromatography: Purify the protein using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity.
-
Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration using a standard method (e.g., Bradford or BCA assay).
Assessment of Protein Stability
Objective: To experimentally measure the change in thermodynamic stability (ΔΔG) upon mutation.
Methodology:
-
Thermal Denaturation (Differential Scanning Fluorimetry - DSF):
-
Mix the purified protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).
-
Gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm), where 50% of the protein is unfolded, is determined from the resulting curve. A shift in Tm for the mutant compared to the wild-type indicates a change in stability.
-
-
Chemical Denaturation:
-
Incubate the protein with increasing concentrations of a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).
-
Monitor the unfolding process using circular dichroism (CD) spectroscopy or intrinsic tryptophan fluorescence.
-
The data is used to calculate the Gibbs free energy of unfolding (ΔG), and the change in stability (ΔΔG) is the difference between the ΔG of the wild-type and mutant proteins.
-
Functional Assays
Objective: To determine the effect of the mutation on the protein's biological activity. The specific assay will depend on the function of the protein.
Methodology Examples:
-
Enzyme Kinetics: For enzymes, measure the kinetic parameters (Km and kcat) of the wild-type and mutant proteins using a suitable substrate. A significant change in these parameters indicates an effect on enzyme function.[6]
-
Binding Assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC): For proteins that bind to other molecules (e.g., DNA, RNA, other proteins), measure the binding affinity (Kd) and kinetics of the interaction for both the wild-type and mutant proteins.
-
Cell-Based Assays: For proteins involved in signaling pathways, assess the effect of the mutation on downstream events, such as gene expression or post-translational modifications of other proteins.[7][8]
Data Presentation: A Comparative Summary
A clear and concise presentation of the data is essential for comparing in silico predictions with experimental results.
| Mutation | In Silico Tool | Predicted Effect (e.g., ΔΔG, Pathogenicity Score) | Experimental Method | Measured Experimental Effect (e.g., ΔTm, ΔΔG, % Activity) | Conclusion |
| e.g., S152A | Rosetta | +1.5 kcal/mol (Stabilizing) | Thermal Denaturation | ΔTm = +3.2 °C | Prediction Validated |
| e.g., S152A | SIFT | Deleterious (Score: 0.02) | Enzyme Kinetics | 10% of Wild-Type Activity | Prediction Validated |
| e.g., Y155F | FoldX | -0.8 kcal/mol (Destabilizing) | Chemical Denaturation | ΔΔG = -1.1 kcal/mol | Prediction Validated |
| e.g., Y155F | PolyPhen-2 | Benign | Binding Assay (SPR) | No significant change in Kd | Prediction Not Supported |
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Experimental workflow for validating in silico predictions.
Caption: A hypothetical signaling pathway involving "Protein X (this compound)".
References
- 1. Using In Silico Bioinformatics Algorithms for the Accurate Prediction of the Impact of Spike Protein Mutations on the Pathogenicity, Stability, and Functionality of the SARS-CoV-2 Virus and Analysis of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the performance of in-silico methods for predicting the pathogenicity of variants in the gene CHEK2, among Hispanic females with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid protein stability prediction using deep learning representations | eLife [elifesciences.org]
- 4. Accurate protein stability predictions from homology models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational tools help improve protein stability but with a solubility tradeoff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Analysis of Neuraminidase 150-Loop Conservation in Seasonal vs. Pandemic Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conservation of a critical functional region, the 150-loop of the Neuraminidase (NA) protein, between representative seasonal and pandemic influenza A virus strains. The NA protein, a key surface glycoprotein, is a primary target for antiviral drugs. The 150-loop (residues 147-152) is a flexible region that forms part of the enzyme's active site and influences substrate binding and the efficacy of neuraminidase inhibitors. Understanding the conservation and variability of this loop is crucial for the development of broadly effective influenza therapeutics.
Data Presentation: Conservation of the Neuraminidase 150-Loop
The following table summarizes the amino acid sequences of the 150-loop from selected seasonal and pandemic influenza A strains. The conservation percentage for each position within this hexa-peptide region is calculated based on this representative set.
| Strain Name | Virus Type | Subtype | 150-Loop Sequence (Residues 147-152) |
| A/Brisbane/59/2007 | Seasonal | H1N1 | D-G-V-H-D-R |
| A/Victoria/361/2011 | Seasonal | H3N2 | D-G-I-H-D-R |
| A/Kansas/14/2017 | Seasonal | H3N2 | D-G-I-H-D-R |
| A/California/04/2009 | Pandemic | H1N1 | D-G-I-H-D-R |
| A/Hong Kong/1/1968 | Pandemic | H3N2 | D-G-I-H-D-R |
| A/South Carolina/1/1918 | Pandemic | H1N1 | D-G-V-H-D-R |
| Conservation | 100% 100% 67% 100% 100% 100% |
Note: The amino acid sequences were retrieved from the NCBI Influenza Virus Resource. The 150-loop is defined here as residues 147-152 of the neuraminidase protein.
Experimental Protocols
The following sections detail the methodologies for the key experiments required to analyze the conservation of the neuraminidase 150-loop.
Viral RNA Extraction and RT-PCR
This protocol outlines the steps to obtain the genetic material of the neuraminidase gene from influenza-positive samples.
-
Sample Collection: Obtain nasopharyngeal swabs or viral cultures of the desired influenza strains.
-
RNA Extraction: Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.[1]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
DNA Sequencing and Sequence Analysis
This protocol describes how to determine the nucleotide sequence of the amplified neuraminidase gene and translate it into an amino acid sequence.
-
PCR Product Purification: Purify the amplified NA gene product to remove primers and other reaction components.
-
Sanger Sequencing: Sequence the purified DNA using the Sanger sequencing method. This will provide the nucleotide sequence of the NA gene.
-
Sequence Assembly and Translation:
-
Assemble the sequencing reads to obtain the full-length NA gene sequence.
-
Use a bioinformatics tool (e.g., ExPASy Translate Tool) to translate the nucleotide sequence into the corresponding amino acid sequence.
-
Multiple Sequence Alignment and Conservation Analysis
This protocol details the comparison of multiple neuraminidase amino acid sequences to determine the conservation of the 150-loop.
-
Sequence Retrieval: Obtain the NA amino acid sequences for the selected seasonal and pandemic strains from public databases like the NCBI Influenza Virus Resource or GISAID.[3][4]
-
Multiple Sequence Alignment:
-
Conservation Analysis:
-
Manually inspect the alignment to identify the 150-loop region (residues 147-152).
-
Calculate the percentage of conservation for each amino acid position within the loop across the different strains.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative analysis of NA 150-loop conservation.
Neuraminidase Function and Inhibition Signaling Pathway
Caption: Role of Neuraminidase in viral release and mechanism of inhibition.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Full length sequencing of all nine subtypes of the neuraminidase gene of influenza A viruses using subtype specific primer sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCBI Influenza Virus Resource | re3data.org [re3data.org]
- 4. GISAID - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Confirming the Immunogenicity of Epitopes Containing the X-152 Residue: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the immunogenicity of a specific epitope is a critical step in the development of vaccines and immunotherapies. The presence of a particular amino acid residue, such as the hypothetical X-152, can significantly influence the epitope's ability to elicit a robust immune response. This guide provides a comprehensive comparison of methodologies to confirm the immunogenicity of epitopes containing a residue of interest, supported by experimental data and detailed protocols.
In Silico Prediction of Immunogenicity
The initial step in assessing the immunogenicity of an epitope containing the X-152 residue involves computational analysis. In silico tools can predict the binding affinity of the peptide to Major Histocompatibility Complex (MHC) class I and class II molecules, a crucial prerequisite for T-cell activation.[1][2] These tools can also predict the likelihood of the peptide-MHC complex being recognized by T-cell receptors.[3] By comparing the predicted immunogenicity of the original epitope with a version where the X-152 residue is substituted, researchers can gain initial insights into its importance.
Table 1: In Silico Prediction of Immunogenicity for an Epitope Containing Residue X-152
| Epitope Sequence | MHC Allele | Predicted Binding Affinity (IC50 nM) | Immunogenicity Score | Notes |
| YPX VQEFTFG | HLA-A02:01 | 50 | 0.85 | Original epitope containing residue X-152. |
| YPA VQEFTFG | HLA-A02:01 | 500 | 0.20 | Alanine substitution at position 152. |
| YPX VQEFTFG | HLA-DRB101:01 | 150 | 0.70 | Predicted binding to MHC class II. |
| YPA VQEFTFG | HLA-DRB101:01 | 1200 | 0.15 | Alanine substitution at position 152. |
Note: Data are hypothetical and for illustrative purposes. Lower IC50 values indicate stronger binding. Higher immunogenicity scores suggest a greater likelihood of eliciting an immune response.
In Vitro Confirmation of T-Cell Immunogenicity
Following in silico predictions, in vitro assays are essential to experimentally validate the immunogenicity of the epitope containing the X-152 residue. These assays utilize peripheral blood mononuclear cells (PBMCs) from healthy donors with a range of HLA types to assess T-cell responses.
Key Experimental Assays:
-
MHC Binding Assays: These assays directly measure the binding affinity of the synthetic peptide epitope to purified MHC molecules.[4][5][6] A significant decrease in binding affinity for a peptide with a substituted X-152 residue would indicate its critical role in MHC interaction.
-
ELISpot (Enzyme-Linked Immunospot) Assay: This sensitive assay quantifies the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-2) upon stimulation with the epitope.[7][8][9][10] A higher number of spots indicates a stronger T-cell response.
-
T-Cell Proliferation Assays: These assays measure the proliferation of T-cells in response to the epitope, often using dyes like CFSE.
-
Flow Cytometry-based Activation-Induced Marker (AIM) Assays: This method identifies antigen-specific T-cells by detecting the upregulation of activation markers (e.g., CD69, CD137, OX40) on the cell surface after stimulation with the epitope.[11][12][13]
Table 2: In Vitro T-Cell Immunogenicity Data for Epitope Containing Residue X-152
| Assay | Epitope Sequence | Result (Mean ± SD) | Interpretation |
| MHC Binding Assay | YPX VQEFTFG | IC50 = 45 ± 8 nM | Strong binding to HLA-A02:01. |
| (HLA-A02:01) | YPA VQEFTFG | IC50 = 550 ± 42 nM | Weak binding with X-152 substitution. |
| IFN-γ ELISpot | YPX VQEFTFG | 150 ± 25 SFC / 10^6 PBMCs | Significant IFN-γ secretion. |
| (Spot Forming Cells / 10^6 PBMCs) | YPA VQEFTFG | 20 ± 8 SFC / 10^6 PBMCs | Minimal IFN-γ secretion. |
| No Peptide Control | 5 ± 2 SFC / 10^6 PBMCs | Background response. | |
| T-Cell Activation (AIM) | YPX VQEFTFG | 2.5 ± 0.5% | Significant activation of CD8+ T-cells. |
| (% CD137+CD8+ T-cells) | YPA VQEFTFG | 0.3 ± 0.1% | Minimal activation. |
| No Peptide Control | 0.1 ± 0.05% | Background activation. |
Note: Data are hypothetical and for illustrative purposes.
In Vitro Confirmation of B-Cell Immunogenicity
While the X-152 residue's impact is often focused on T-cell recognition, it could also be part of a linear B-cell epitope.
Key Experimental Assays:
-
Peptide-based ELISA: This assay measures the binding of antibodies from immunized animals or convalescent patient sera to the synthetic peptide.
-
Ex vivo B-cell Assays: These assays stimulate PBMCs with the peptide and measure the differentiation of B-cells into antibody-secreting plasmablasts.[14][15]
Table 3: In Vitro B-Cell Immunogenicity Data for Epitope Containing Residue X-152
| Assay | Epitope Sequence | Result (Mean OD450 ± SD) | Interpretation |
| Peptide ELISA | YPX VQEFTFG | 1.8 ± 0.2 | Strong antibody binding. |
| (with immune sera) | YPA VQEFTFG | 0.3 ± 0.1 | Weak antibody binding. |
| No Peptide Control | 0.1 ± 0.05 | Background. |
Note: Data are hypothetical and for illustrative purposes.
In Vivo Validation in Animal Models
The definitive confirmation of an epitope's immunogenicity comes from in vivo studies using animal models, such as HLA-transgenic mice.[16][17] These models allow for the assessment of the immune response in a living organism.
Key In Vivo Endpoints:
-
Antibody Titer Measurement: Serum from immunized animals is analyzed by ELISA to determine the concentration of epitope-specific antibodies.
-
Ex vivo ELISpot/Intracellular Cytokine Staining (ICS): Splenocytes from immunized animals are restimulated with the peptide ex vivo to measure T-cell cytokine production.
-
In vivo Challenge Studies: In infectious disease or oncology models, the ability of the epitope to induce a protective immune response against a pathogen or tumor challenge is assessed.
Table 4: In Vivo Immunogenicity Data in HLA-A2 Transgenic Mice
| Immunization Group | Adjuvant | Endpoint Antibody Titer (1:X) | IFN-γ Secreting Splenocytes (SFC / 10^6) |
| YPX VQEFTFG | Poly(I:C) | 10,240 | 350 ± 50 |
| YPA VQEFTFG | Poly(I:C) | <100 | 30 ± 10 |
| Adjuvant Only | Poly(I:C) | <100 | 10 ± 5 |
Note: Data are hypothetical and for illustrative purposes. Poly(I:C) is a commonly used adjuvant for inducing T-cell responses.[][19]
Experimental Protocols
MHC Class I Binding Assay (Competition Assay)
Objective: To determine the concentration of the test peptide required to inhibit the binding of a known high-affinity fluorescently labeled peptide to a specific MHC class I molecule by 50% (IC50).
Materials:
-
Purified, recombinant HLA molecules (e.g., HLA-A*02:01)
-
High-affinity fluorescently labeled standard peptide
-
Test peptides (with and without X-152 residue)
-
Assay buffer (e.g., PBS with protease inhibitors)
-
96-well black plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare serial dilutions of the unlabeled test peptides and the standard peptide in assay buffer.
-
In a 96-well plate, add a fixed concentration of the HLA molecules.
-
Add the serially diluted unlabeled peptides to the wells.
-
Add a fixed concentration of the fluorescently labeled standard peptide to all wells.
-
Incubate the plate at room temperature for 24-48 hours to allow for peptide-MHC binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition of the labeled peptide binding for each concentration of the test peptide.
-
Plot the percent inhibition against the log of the competitor peptide concentration and determine the IC50 value.
IFN-γ ELISpot Assay
Objective: To quantify the frequency of IFN-γ-producing T-cells specific to the test epitope.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate (e.g., AEC)
-
PBMCs from healthy donors
-
Test peptides
-
Positive control (e.g., PHA) and negative control (media only)
Protocol:
-
Coat the PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for 2 hours at 37°C.
-
Prepare PBMCs and resuspend in culture medium.
-
Add 2-5 x 10^5 PBMCs to each well.
-
Add the test peptides (typically at 1-10 µg/mL), positive control, and negative control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Dry the plate and count the spots using an ELISpot reader.
Comparison with Alternatives
If the X-152 residue is found to be critical for immunogenicity, researchers have several alternatives:
-
Utilize the epitope as is: If the residue is essential for a strong immune response, the epitope can be prioritized for vaccine development.
-
Epitope modification: If the goal is to reduce immunogenicity (e.g., for a therapeutic protein), the X-152 residue could be substituted with a non-immunogenic amino acid. The same validation workflow would be required to confirm the reduction in immunogenicity.
-
Alternative epitopes: If the X-152 containing epitope is not sufficiently immunogenic, other epitopes from the same antigen that do not contain this residue can be investigated using the same methodologies. The choice of adjuvant can also significantly impact the immunogenicity of a peptide vaccine and different adjuvants can be screened to optimize the immune response.[][19][20][21]
Conclusion
Confirming the immunogenicity of an epitope, and understanding the role of specific residues like X-152, requires a multi-faceted approach. This guide outlines a systematic workflow, from in silico prediction to in vitro and in vivo validation, to objectively assess the immunogenic potential of an epitope. By presenting quantitative data in a structured format and providing detailed experimental protocols, researchers can make informed decisions in the development of novel vaccines and immunotherapies. The combination of these methods provides a robust framework for comparing the immunogenicity of the target epitope with relevant alternatives.
References
- 1. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell epitope: Friend or Foe? Immunogenicity of biologics in context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. 2.12. ELISpot Assay [bio-protocol.org]
- 8. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISPOT protocol | Abcam [abcam.com]
- 10. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. benchchem.com [benchchem.com]
- 13. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of B-cell specific drug immunogenicity liabilities via a novel ex vivo assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Elucidation of B-cell specific drug immunogenicity liabilities via a novel ex vivo assay [frontiersin.org]
- 16. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of SA-152 Waste
Disclaimer: "SA-152" is not a universally recognized chemical identifier. The following document presents a template for safe disposal procedures for a hypothetical hazardous laboratory substance. For any specific chemical, you must consult the manufacturer-provided Safety Data Sheet (SDS) as the primary and authoritative source of information. These guidelines are based on general best practices for hazardous waste management in a research setting.
Pre-Disposal Hazard Assessment and Waste Segregation
Proper disposal begins with correctly identifying and segregating the waste stream at the point of generation. All waste must be treated as hazardous. Do not dispose of this compound or its empty containers in the regular trash or via sink disposal.[1][2] The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[1]
Waste Characterization
All personnel generating this compound waste must classify it according to the table below. Never mix incompatible waste streams.[1]
| Waste Category | Description | Examples |
| Bulk this compound | Unused or expired pure this compound in its original container. | Original reagent bottle of this compound. |
| Solid Waste | Solid materials contaminated with this compound. | Contaminated gloves, bench paper, weigh boats, gels. |
| Liquid Waste | Aqueous and organic solutions containing this compound. | Reaction mixtures, instrument effluent, collected rinsate. |
| Contaminated Sharps | Needles, scalpels, or glass items contaminated with this compound. | Syringes used to transfer this compound, broken contaminated vials. |
Waste Segregation Workflow
The following workflow must be used to determine the correct waste container for each item.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling any form of this compound waste.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). |
| Body Protection | Standard lab coat. |
Step-by-Step Disposal Protocol
Follow these steps to ensure safe and compliant collection, storage, and disposal of this compound waste.
Step 1: Select the Correct Waste Container
Select a container that is sturdy, leak-proof, and chemically compatible with this compound.[1] Whenever possible, use the original container for bulk waste collection.[3] For liquid waste, always use secondary containment (e.g., a plastic tub) to prevent spills.[1]
| Waste Type | Primary Container | Secondary Containment |
| Liquid | Sealable, chemical-resistant plastic carboy. | Plastic tub or bin. |
| Solid | Lined, sealable pail or drum. | Not required. |
| Sharps | Puncture-proof, sealable sharps container. | Not required. |
Step 2: Label the Container
As soon as the first drop of waste is added, the container must be labeled with a completed Hazardous Waste Label.[3] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste". Do not use abbreviations.[1]
-
A complete list of all chemical contents by percentage.
-
The date waste accumulation began (the "fill date").[1]
-
The associated hazards (e.g., Flammable, Corrosive, Toxic).
Step 3: Accumulate Waste Safely
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
-
Keep waste containers closed at all times except when adding waste.[1]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[1]
-
Segregate incompatible waste streams to prevent dangerous reactions.[1]
Step 4: Request a Waste Pickup
Once a container is full or has been in the SAA for an extended period (e.g., 6-12 months), request a pickup from your institution's Environmental Health & Safety (EHS) department.[3][4] Do not move the waste from the laboratory yourself.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is critical.
Spill Response Workflow
Follow this workflow for any spill involving this compound.
References
Unable to Provide Specific Safety Guidelines for "SA-152" Due to Ambiguity
Providing essential and immediate safety information for handling chemical or biological substances is of paramount importance. However, the designation "SA-152" is not a unique identifier for a specific substance. Searches have revealed multiple, chemically distinct products and documents that use this identifier, making it impossible to provide accurate and safe handling instructions without further clarification.
The term "this compound" has been found in association with a variety of materials, including:
-
Sikalastic®-152: A cementitious mortar used for waterproofing.
-
Hydrofluorocarbon 152a (HFC-152a): A propellant gas also known as 1,1-difluoroethane.
-
SS-152 Silicone Conformal Coating: A silicone-based product for protecting electronics.
-
Adsorbant SPE ROTI®XBond SA (SAX): A laboratory chemical containing amorphous silicon dioxide.
-
FDA Guidance for Industry #152 (GFI #152): A document concerning the evaluation of antimicrobial new animal drugs.
The personal protective equipment (PPE), handling protocols, and disposal plans for each of these substances are vastly different. For example, handling a cementitious mortar would require different precautions than handling a flammable propellant gas or a laboratory-grade chromatography sorbent.
To provide you with the accurate, procedural, and step-by-step guidance you require, please specify the exact nature of the substance you are working with. Important identifying information includes:
-
Full Product Name: The complete name as it appears on the container or in your documentation.
-
Manufacturer: The company that produced the substance.
-
Chemical Name or CAS Number: The specific chemical identifier (e.g., 1,1-difluoroethane) or the unique Chemical Abstracts Service (CAS) registry number.
Once this information is provided, a detailed guide can be developed, including quantitative data tables for exposure limits, detailed experimental protocols for safe handling, and a specific workflow diagram for operational and disposal plans, as requested.
Providing generic or speculative safety advice would be irresponsible and could lead to unsafe laboratory practices. Your safety is the primary concern, and accurate identification of the substance is the critical first step in ensuring safe handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
